Heptane-1-sulfonyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
heptane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIUMEKDVYLMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-92-4 | |
| Record name | 1-Heptanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of heptane-1-sulfonyl chloride
Executive Summary
Heptane-1-sulfonyl chloride (CAS: 927-92-4) is a specialized organosulfur reagent used primarily in medicinal chemistry and organic synthesis to introduce the heptylsulfonyl moiety.[1] As a medium-chain alkanesulfonyl chloride, it serves as a critical tool for modulating the lipophilicity (LogP) of bioactive molecules, thereby influencing membrane permeability and pharmacokinetic profiles.[1][2] This guide provides a rigorous technical analysis of its physicochemical properties, reactivity patterns, and safety protocols, designed for researchers optimizing sulfonylation workflows.[1]
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is characterized by a seven-carbon lipophilic tail attached to a highly reactive chlorosulfonyl electrophile.[1] This structure dictates its dual behavior: significant solubility in non-polar organic solvents and rapid reactivity with nucleophiles.[1]
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | This compound | Synonym: 1-Heptanesulfonyl chloride |
| CAS Registry Number | 927-92-4 | Primary registry number |
| Molecular Formula | ||
| Molecular Weight | 198.71 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | > 200°C (dec.) | Typically distilled under high vacuum (e.g., ~80–90°C @ 0.1 mmHg) to avoid thermal decomposition.[2][3][4][5] |
| Density | ~1.05 – 1.10 g/mL | Estimated based on homolog (Octane-1-sulfonyl chloride: 1.087 g/mL). |
| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes rapidly in water/aqueous buffers. |
| Reactivity Hazard | Moisture Sensitive | Releases HCl gas upon contact with water.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The density and refractive index of this compound closely track its homolog, octane-1-sulfonyl chloride. Precise density determination requires experimental validation for specific batches, but for stoichiometric calculations, a density of 1.08 g/mL is a scientifically sound approximation.[1]
Reactivity & Stability Profile
Mechanism of Action: Sulfonylation
The core utility of this compound lies in its electrophilic sulfur atom.[1] The reaction with nucleophiles (amines, alcohols) proceeds via a nucleophilic substitution mechanism at the sulfur center.[1] Unlike acyl chlorides, sulfonyl chlorides do not proceed through a planar carbonyl-like intermediate but rather a trigonal bipyramidal transition state.[1]
Hydrolytic Instability
-
Kinetics: Hydrolysis is slow in stagnant water due to the hydrophobic heptyl chain preventing phase mixing but accelerates rapidly with agitation or in the presence of miscible co-solvents (acetone, acetonitrile) and bases.[1]
-
Implication: All reaction solvents must be dried (anhydrous DCM or THF), and glassware should be oven-dried.
Thermal Stability
Alkanesulfonyl chlorides are thermally labile.[1] Prolonged heating above 100°C can lead to desulfonylation, releasing
Experimental Protocol: Synthesis of N-Heptylsulfonamides
This protocol describes the standard operating procedure (SOP) for coupling this compound with a primary amine.[1] This method is optimized to minimize hydrolysis and maximize yield.[1]
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: this compound (1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine). Cool the mixture to 0°C using an ice bath.
-
Addition: Add This compound (1.2 equiv) dropwise via syringe.
-
Rationale: Dropwise addition at low temperature controls the exotherm and prevents localized high concentrations that could favor bis-sulfonylation.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS.[1]
-
Quench: Once conversion is complete, quench by adding a saturated ammonium chloride (
) solution. -
Workup:
-
Separate the organic layer.[1]
-
Wash with 1N HCl (to remove unreacted amine/pyridine).[1]
-
Wash with saturated
(to remove heptane-1-sulfonic acid byproducts).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Wash with Brine, dry over
, and concentrate in vacuo.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Visualizations
Reaction Mechanism (Nucleophilic Substitution at Sulfur)
The following diagram illustrates the mechanistic pathway for sulfonamide formation, highlighting the transition state and byproduct elimination.
Figure 1: Mechanistic pathway of sulfonylation.[1] The amine nucleophile attacks the electrophilic sulfur, displacing chloride to form the stable sulfonamide bond.
Purification Workflow
This flowchart outlines the critical decision points in the purification process to ensure high purity of the final sulfonamide.
Figure 2: Optimized workup strategy.[1] The sequential acid/base washes utilize pH-dependent solubility to remove unreacted starting materials and hydrolyzed byproducts.
Handling & Safety (HSE)[1]
This compound poses significant health risks due to its corrosive nature and reactivity.[1]
-
GHS Classification:
-
Storage:
-
Store under inert atmosphere (
or Ar).[6]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Keep refrigerated (2–8°C) to prevent thermal decomposition and hydrolysis.[1]
-
Do not store in standard glass vials with poor seals; moisture ingress will generate HCl pressure.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71360, this compound.[1] Retrieved from [Link][1][2]
-
Organic Chemistry Portal. Synthesis of Sulfonamides from Sulfonyl Chlorides. Retrieved from [Link][1]
Sources
- 1. 1-Octanesulfonyl chloride | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 927-92-4 | Benchchem [benchchem.com]
- 3. Heptanoyl chloride 99 2528-61-2 [sigmaaldrich.com]
- 4. Heptane Solvent Properties [macro.lsu.edu]
- 5. refractometer.pl [refractometer.pl]
- 6. chembk.com [chembk.com]
Stability of heptane-1-sulfonyl chloride under ambient conditions
An In-Depth Technical Guide to the Stability of Heptane-1-Sulfonyl Chloride Under Ambient Conditions
Authored by: Gemini, Senior Application Scientist
Introduction
Significance of Alkanesulfonyl Chlorides in Research and Development
Alkanesulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, primarily serving as precursors for the introduction of the sulfonyl (-SO₂) functional group.[1] This group's strong electron-withdrawing nature and its capacity to form stable covalent bonds with carbon, nitrogen, and oxygen make it a vital component in a vast array of functional molecules.[1] The reaction of alkanesulfonyl chlorides with primary or secondary amines to form sulfonamides is particularly significant, as the sulfonamide moiety is a well-established pharmacophore present in numerous drug classes, including antibiotics, diuretics, and antiviral agents.[1][2] Similarly, their reaction with alcohols yields sulfonate esters, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[2]
Scope and Purpose of this Guide
This compound, as a representative long-chain alkanesulfonyl chloride, is a valuable building block for introducing lipophilic character into target molecules.[1] This modulation of lipophilicity is a critical strategy in medicinal chemistry to influence properties such as solubility, membrane permeability, and protein-binding interactions.[1] Despite its utility, the inherent reactivity of the sulfonyl chloride group presents significant challenges related to its stability under typical laboratory (ambient) conditions. This guide provides an in-depth analysis of the stability of this compound, focusing on the core principles of its degradation, the environmental factors that influence its stability, and robust protocols for its assessment, handling, and storage. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to ensure the integrity of this reagent, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.
Chemical Profile of this compound
| Property | Value |
| Chemical Formula | C₇H₁₅ClO₂S |
| Molecular Weight | 198.71 g/mol |
| CAS Number | 927-92-4 |
| Appearance | Colorless to pale yellow liquid |
| Key Functional Group | Sulfonyl Chloride (-SO₂Cl) |
| Primary Reactivity | Susceptible to nucleophilic attack at the electrophilic sulfur center.[1][2] |
| Common Impurity | Heptane-1-sulfonic acid (from hydrolysis) |
Core Principles of this compound Stability
The stability of this compound is intrinsically linked to the chemical nature of the sulfonyl chloride functional group. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic and thus a prime target for nucleophiles.
Primary Degradation Pathways
Under ambient conditions, the principal mechanism of degradation for this compound is hydrolysis, though thermal and photochemical pathways can also contribute to its decomposition over time.
The most significant and rapid degradation pathway for this compound is its reaction with water.[2] Even trace amounts of moisture in the atmosphere or adsorbed on glassware can lead to significant decomposition. The reaction proceeds via nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of heptane-1-sulfonic acid and hydrogen chloride (HCl).[2][3]
The mechanism is generally considered a stepwise process involving a transient tetrahedral intermediate.[1] This intermediate is unstable and rapidly collapses, eliminating a chloride ion to yield the final sulfonic acid product.[1]
Caption: Hydrolysis mechanism of this compound.
While more stable than some other reactive intermediates, alkanesulfonyl chlorides can undergo thermal decomposition.[4][5] This is particularly relevant during purification steps like distillation, which is why such procedures are typically performed under reduced pressure to lower the boiling point and minimize thermal stress.[2] For long-term storage, elevated temperatures should be avoided as they can accelerate the rate of hydrolysis and potentially other, more complex decomposition pathways.[6]
While hydrolysis is the primary concern, exposure to UV light can also induce degradation in sulfonyl chlorides and their derivatives like sulfonamides.[7] The energy from UV radiation can potentially lead to homolytic cleavage of the S-Cl bond, initiating radical-based decomposition pathways. Therefore, for long-term storage and during sensitive reactions, protection from light is a prudent measure.
Factors Influencing Stability Under Ambient Conditions
"Ambient conditions" can vary significantly. Understanding the impact of specific environmental variables is key to maintaining the integrity of this compound.
| Factor | Impact on Stability | Causality & Field Insights |
| Moisture/Humidity | High Impact. The primary driver of degradation. | Water acts as a nucleophile, readily attacking the sulfonyl chloride to produce the corresponding sulfonic acid.[2] This is why proper drying of glassware and the use of an inert atmosphere are not just recommendations but necessities for quantitative work. |
| Temperature | Moderate Impact. Higher temperatures accelerate degradation. | Reaction kinetics, including hydrolysis, are temperature-dependent.[8] Storing the material at refrigerated temperatures (e.g., 2-8 °C) significantly slows the rate of decomposition. Avoidance of extremely high or low temperatures is recommended.[6] |
| Light (UV) | Low to Moderate Impact. Can initiate radical decomposition pathways. | Photodegradation is a known pathway for related sulfur compounds.[7] While perhaps slower than hydrolysis, it can contribute to a gradual loss of purity over time. Storing the material in amber bottles or in a dark location is a simple and effective preventative measure. |
| Impurities | Variable Impact. Acidic or basic contaminants can catalyze hydrolysis. | The rate of sulfonyl chloride hydrolysis can be influenced by pH.[9][10] The presence of residual acid from synthesis or basic contaminants can alter the local environment and accelerate decomposition. High-purity starting material is crucial for ensuring maximum stability. |
Experimental Assessment of Stability
A self-validating system requires robust analytical methods to assess the purity of this compound and quantify its degradation over time.
Methodologies for Stability Indicating Assays
A stability-indicating method is one that can accurately distinguish the intact active substance from its degradation products.
-
Rationale: ¹H NMR is a rapid and effective tool for assessing the purity of a sulfonyl chloride sample. The protons alpha to the sulfonyl group (α-CH₂) have a characteristic chemical shift. The appearance of new signals or a change in the integration of characteristic peaks can indicate the presence of impurities or degradation products like heptane-1-sulfonic acid.[11]
-
Methodology:
-
Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve a precise amount of this compound in a dry, deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Compare the integration of the α-CH₂ protons of this compound (typically around δ 3.6-3.8 ppm) to the integration of the internal standard. The presence of a broadened peak or a new multiplet in the δ 2.8-3.2 ppm region may indicate the formation of heptane-1-sulfonic acid.
-
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. It can be used to assess purity and detect degradation products. However, due to the thermal reactivity of sulfonyl chlorides, careful method development is required to avoid on-column degradation.[12]
-
Methodology:
-
Derivatization (Optional but Recommended): To create a more thermally stable analyte, react the sample with a nucleophile (e.g., a secondary amine like morpholine) in the presence of a base. This converts the sulfonyl chloride into a stable sulfonamide, which is more amenable to GC analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (or its derivatized form) in a suitable volatile solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Injector: Use a low injector temperature to minimize thermal degradation.
-
Column: A non-polar or medium-polarity column is typically suitable.[12]
-
Temperature Program: Start at a low oven temperature and use a gradual ramp.
-
-
MS Detection: Monitor for the molecular ion of this compound (or its derivative) and potential degradation products. The mass spectrum of sulfonyl chlorides often shows a characteristic isotopic pattern for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl.[12]
-
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. This data is crucial for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study.
-
Prepare three separate solutions of this compound in an appropriate co-solvent (e.g., acetonitrile) and then dilute into:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubate the solutions at a controlled temperature (e.g., room temperature for basic, elevated for acidic/neutral).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze using a validated HPLC or GC method to quantify the remaining this compound and the formation of heptane-1-sulfonic acid.
Recommended Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preserving the quality of this compound.
Personal Protective Equipment (PPE) and Safety Measures
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile).
-
Body Protection: Wear a lab coat and ensure full skin coverage.
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[13]
Optimal Storage Conditions
The following conditions are essential for maximizing the shelf-life of this compound:
-
Container: Store in the original, tightly sealed container. Ensure the container material is compatible.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Temperature: Store in a cool, dry, well-ventilated area, preferably under refrigeration (2-8 °C).
-
Light: Protect from light by using an amber glass bottle or storing it in a dark cabinet.
Incompatible Materials
Keep this compound away from:
-
Water and moisture[14]
-
Strong bases
-
Alcohols
-
Amines
-
Strong oxidizing agents
Summary of Stability Profile and Best Practices
This compound is a reactive chemical whose stability is primarily compromised by hydrolysis . The integrity of the reagent is contingent upon the strict exclusion of atmospheric and environmental moisture. Degradation is accelerated by elevated temperatures. To ensure the validity of experimental outcomes, researchers must adopt a proactive approach to stability management.
Key Best Practices:
-
Procurement: Source high-purity material from reputable suppliers.
-
Storage: Always store under an inert atmosphere, in a tightly sealed container, in a cool, dark place.
-
Handling: Use dry glassware and solvents. Perform manipulations under an inert atmosphere whenever possible (e.g., using a Schlenk line or in a glovebox).
-
Verification: Before use, especially after prolonged storage, verify the purity of the reagent using a suitable analytical technique like ¹H NMR.[11]
By implementing these protocols, scientists can minimize reagent degradation, ensuring the reliability and success of their synthetic applications.
References
-
Loba Chemie. (n.d.). 1-HEPTANE SULFONIC ACID SODIUM SALT ANHYDROUS AR/HPLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]
-
Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
ACS Publications. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]
-
OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). ntrimetric determination of some sulphonyl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Retrieved from [Link]
-
PubMed. (n.d.). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
- Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.
-
Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]
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PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]
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A Senior Application Scientist's Guide to Heptane-1-sulfonyl Chloride in Modern Organic Synthesis
Abstract
Heptane-1-sulfonyl chloride (C₇H₁₅ClO₂S) is a long-chain alkanesulfonyl chloride that serves as a versatile and crucial reagent in contemporary organic synthesis. While its reactivity mirrors that of simpler alkanesulfonyl chlorides, its distinct seven-carbon alkyl chain provides a powerful tool for introducing significant lipophilicity into target molecules. This attribute is of paramount importance in the fields of medicinal chemistry and materials science, where modulating properties such as solubility, membrane permeability, and protein-binding interactions is critical for designing effective pharmaceuticals and functional materials.[1] This guide provides an in-depth exploration of the synthesis, reaction mechanisms, and practical applications of this compound, with a focus on field-proven protocols and the causal logic behind experimental choices.
Introduction: The Strategic Role of the Heptanesulfonyl Moiety
Alkanesulfonyl chlorides are a cornerstone class of reagents, primarily utilized for installing the sulfonyl (-SO₂-) functional group.[1] The sulfonyl group's strong electron-withdrawing nature and its capacity to form stable, covalent bonds with nitrogen, oxygen, and carbon make it a key structural component in a vast array of molecules.[1] The reaction of sulfonyl chlorides with primary or secondary amines and alcohols yields sulfonamides and sulfonate esters, respectively. These moieties are integral to countless pharmaceuticals, including antibiotics, diuretics, and antivirals, as well as agrochemicals and advanced materials.[1]
This compound distinguishes itself by imparting a substantial lipophilic character. The heptyl chain can significantly alter the pharmacokinetic and pharmacodynamic profiles of bioactive compounds, making it an invaluable building block for researchers aiming to fine-tune the properties of drug candidates or create new materials with tailored characteristics.[1]
Synthesis of this compound
The preparation of alkanesulfonyl chlorides can be achieved through several reliable methods. For this compound, two common routes are prevalent:
-
From Heptane-1-sulfonic Acid: A straightforward and classic method involves the reaction of the corresponding heptane-1-sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride.[1][2]
-
From Heptane via Chlorosulfonation: Direct reaction of heptane with an excess of chlorosulfonic acid provides the sulfonyl chloride in a single step.[1] This reaction is highly exothermic and demands rigorous temperature control (typically 0-5 °C) to prevent the formation of side products.[1]
A generalized workflow for the synthesis from a sulfonic acid salt is depicted below.
Caption: Workflow for this compound Synthesis.
Core Application: Synthesis of N-Heptylsulfonamides
The most prominent application of this compound is the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore, and introducing a heptyl chain allows for systematic studies of structure-activity relationships (SAR) related to lipophilicity.[1]
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack by the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[3] This is followed by the elimination of a chloride ion. The resulting protonated sulfonamide is then deprotonated by a base (e.g., triethylamine, pyridine) to yield the final product and the hydrochloride salt of the base, driving the reaction to completion.[3]
Caption: Nucleophilic attack mechanism for sulfonamide synthesis.
Experimental Protocol: General N-Sulfonylation
This protocol is a self-validating system designed for reliability. Careful control of temperature and moisture is critical for success.
Materials & Equipment:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.1 - 1.5 eq)
-
Oven-dried round-bottom flask with magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and the base (e.g., Et₃N, 1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction and prevent side-product formation.[3]
-
Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the stirred amine solution dropwise via an addition funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-heptylsulfonamide.
Data Presentation: Reaction Conditions
The choice of base and solvent can significantly impact yield and reaction time.
| Amine Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary Alkyl | Triethylamine | DCM, THF | 0 to RT | 2-6 | Generally high yields. Use of 1.0-1.1 eq of sulfonyl chloride prevents di-sulfonylation.[3] |
| Secondary Alkyl | Triethylamine | DCM, THF | 0 to RT | 4-12 | Slower reaction rates due to steric hindrance. |
| Aniline (Aromatic) | Pyridine | Pyridine, DCM | 0 to RT | 6-16 | Less nucleophilic amines may require longer reaction times or slightly elevated temperatures. |
| Hindered Amines | DMAP (cat.), Et₃N | DCM | RT | 12-24 | A stronger, non-nucleophilic base or catalyst may be necessary. |
Synthesis of Heptylsulfonate Esters
The reaction of this compound with alcohols produces sulfonate esters. These esters are valuable as intermediates in organic synthesis, often serving as effective leaving groups in nucleophilic substitution reactions, analogous to tosylates or mesylates.
Mechanism and Protocol
The mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile. The reaction is typically performed in the presence of a base like pyridine, which serves as both the solvent and the acid scavenger.
Experimental Protocol: General O-Sulfonylation
-
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into a beaker of ice-water. If the product is a solid, it will precipitate and can be collected by filtration. If it is an oil, extract the mixture with a suitable solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic extract with cold, dilute HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.
Application as Protecting Groups and Intermediates
While the heptylsulfonyl group itself is not typically used as a temporary protecting group due to its stability, the resulting sulfonate ester is an excellent intermediate. The heptylsulfonate is a good leaving group, allowing for the conversion of alcohols to other functional groups via Sₙ2 reactions. The lipophilic heptyl chain can be advantageous in this context, improving the solubility of the intermediate in nonpolar organic solvents used for subsequent coupling reactions.[4][5]
Other Synthetic Applications
Beyond the formation of sulfonamides and sulfonate esters, this compound can participate in other transformations, although these are less commonly documented.
-
Julia-Kocienski Olefination: While the classic Julia olefination involves phenyl sulfones, long-chain alkyl sulfonyl groups can also be used. The reaction of this compound with certain reagents can lead to heptyl sulfones, which are precursors for this important C=C bond-forming reaction.
-
Reaction with Diazoalkanes: Alkanesulfonyl chlorides can react with diazoalkanes to yield a variety of substituted olefins.[1] This reaction offers a regioselective method for double bond formation at the position previously occupied by the sulfonyl group.[1]
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize safety. This compound, like other sulfonyl chlorides, must be handled with care.
-
Corrosive and Lachrymatory: It is corrosive to skin and eyes and is a lachrymator.[3]
-
Moisture Sensitive: It reacts exothermically with water and other nucleophiles, releasing corrosive HCl gas.[3]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is scrupulously dried before use.
Conclusion
This compound is more than just a standard sulfonating agent; it is a strategic tool for the rational design of molecules with tailored physical properties. Its primary utility lies in the straightforward, high-yielding synthesis of N-heptylsulfonamides and heptylsulfonate esters. The introduction of the C7 alkyl chain provides a reliable method for increasing lipophilicity, a critical parameter in drug discovery and materials science. By understanding the underlying mechanisms and employing robust, validated protocols, researchers can effectively leverage the unique properties of this compound to advance their synthetic campaigns.
References
-
Organic Syntheses Procedure: Benzenesulfonyl chloride. (n.d.). Retrieved February 7, 2024, from [Link]
-
King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Retrieved February 7, 2024, from [Link]
-
Organic Syntheses Procedure: Sulfanilyl chloride, N-acetyl-. (n.d.). Retrieved February 7, 2024, from [Link]
-
Hinsberg reaction - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2024, from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved February 7, 2024, from [Link]
- Google Patents. (n.d.). EP0040560B1 - Alkane-sulfonyl chlorides preparation.
-
Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved February 7, 2024, from [Link]
-
Bar-Ziv, R., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Retrieved February 7, 2024, from [Link]
-
Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved February 7, 2024, from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved February 7, 2024, from [Link]
-
PMC. (n.d.). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (n.d.). CATALYTIC ACTIVATION OF HYDROGEN IN AQUEOUS SOLUTION BY THE CHLOROPALLADATE(II) ION. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (n.d.). Selected examples of the cross-coupling reaction with alkenyl silanes... Retrieved February 7, 2024, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved February 7, 2024, from [Link]
-
PMC. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Retrieved February 7, 2024, from [Link]
-
PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved February 7, 2024, from [Link]
-
Macmillan Group. (2015, December 18). Oxy-Allyl Cation Catalysis: An Enantioselective Electrophilic Activation Mode. Retrieved February 7, 2024, from [Link]
- Google Patents. (n.d.). US5596095A - Formation and utility of sulfonic acid protecting groups.
-
Dalton Transactions (RSC Publishing). (n.d.). C–Cl bond activation and catalytic hydrodechlorination of hexachlorobenzene by cobalt and nickel complexes with sodium formate as a reducing agent. Retrieved February 7, 2024, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Hiyama Cross-Coupling of Arylsulfonium Salts via C–S Bond Cleavage | Request PDF. Retrieved February 7, 2024, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved February 7, 2024, from [Link]
-
Macmillan Group - Princeton University. (2020, June 20). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Retrieved February 7, 2024, from [Link]
-
PubMed. (n.d.). Imidazolylsulfonates: electrophilic partners in cross-coupling reactions. Retrieved February 7, 2024, from [Link]
Sources
- 1. This compound | 927-92-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
Potential applications of heptane-1-sulfonyl chloride in medicinal chemistry
The following technical guide is structured to provide actionable, high-level insights into the application of heptane-1-sulfonyl chloride in medicinal chemistry. It moves beyond basic textbook definitions to address the strategic and practical nuances required by drug discovery professionals.
Strategic Applications, Synthetic Protocols, and SAR Optimization
Executive Summary
This compound (
In modern drug discovery, it is utilized not merely as a protecting group, but as a strategic tool for:
-
Hydrophobic Tagging: Targeting deep, hydrophobic pockets (S1/S1’) in proteases and lipases.
-
Physicochemical Modulation: Tuning
and membrane permeability without introducing aromatic -stacking interactions. -
Fragment-Based Drug Design (FBDD): Serving as a "lipophilic anchor" to probe cryptic binding sites.
This guide outlines the mechanistic rationale, optimized synthetic protocols, and decision-making frameworks for deploying this reagent effectively.
Chemical Profile & Mechanistic Utility[1][2][3][4]
Structural Attributes[1][5][6]
-
Chemical Formula:
-
Molecular Weight: ~198.71 g/mol [1]
-
Key Feature: The 7-carbon aliphatic chain (heptyl group).
The "Heptyl Effect" in SAR
In Structure-Activity Relationship (SAR) studies, the heptyl chain occupies a "Goldilocks" zone for lipophilicity.
-
C1-C4 (Short): Often too polar; insufficient hydrophobic collapse.
-
C8-C12 (Long): Excessive lipophilicity leads to poor solubility ("brick dust"), micelle formation, and non-specific protein binding.
-
C7 (Heptyl): Optimizes hydrophobic interaction energy (
) while maintaining manageable solubility profiles for in vitro assays.
Reactivity vs. Stability (Critical Insight)
Unlike aromatic sulfonyl chlorides, this compound possesses
-
Standard Pathway (
-like): Nucleophile attacks Sulfur Sulfonamide. -
Competing Pathway (Elimination): Base removes
-proton Formation of transient Heptylsulfene ( ).
Strategic Applications in Drug Design
Targeting Hydrophobic Pockets (Protease Inhibitors)
Many serine and cysteine proteases possess large, hydrophobic S1 or S1' pockets. A heptyl-sulfonamide moiety can act as a "hydrophobic spike," driving potency through entropic gain (displacement of ordered water molecules).
Lipid-Mimetics and Metabolic Stability
The heptyl chain mimics fatty acid tails. Drugs targeting lipid-processing enzymes (e.g., inhibitors of Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL) ) often utilize medium-chain aliphatic sulfonamides to mimic the transition state of the natural lipid substrate.
LogP Modulation Workflow
The following diagram illustrates the decision logic for selecting this compound during lead optimization.
Figure 1: Decision matrix for introducing aliphatic sulfonyl moieties during lead optimization.
Validated Experimental Protocols
General Considerations
-
Moisture Sensitivity: High. The reagent hydrolyzes to heptane-1-sulfonic acid rapidly in moist air. Store under inert gas (Ar/N2) at 4°C.
-
Base Selection: To minimize sulfene formation, use non-nucleophilic bases (e.g., DIPEA) or inorganic bases (
) rather than highly nucleophilic tertiary amines if side reactions are observed.
Protocol A: Synthesis of Heptyl-Sulfonamides (Standard)
Best for primary amines and non-sensitive substrates.
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.5 mmol). Cool the mixture to 0°C (ice bath). Cooling is critical to suppress elimination side-reactions.
-
Sulfonylation: Add this compound (1.1 mmol) dropwise over 5 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: "Sulfene-Free" Conditions (For Sensitive Substrates)
Use this if yield is low due to elimination/oligomerization.
Modification:
-
Use a biphasic system (Schotten-Baumann conditions) which disfavors the anhydrous sulfene mechanism.
-
Solvent: THF / Saturated Aqueous
(1:1). -
Procedure: Dissolve amine in THF. Add aqueous base.[4] Add sulfonyl chloride in one portion with vigorous stirring.
Data Summary: Common Derivatives
| Nucleophile | Product Class | Reaction Condition | Key Application |
| Primary Amine ( | Sulfonamide | DCM, DIPEA, 0°C | Peptidomimetics, Protease Inhibitors |
| Secondary Amine ( | Sulfonamide | DCM, Pyridine, RT | Solubility Modifiers |
| Alcohol ( | Sulfonate Ester | DCM, | Leaving Group Installation |
| Thiol ( | Thiosulfonate | Benzene, Pyridine | Disulfide Surrogates |
Mechanistic Workflow Visualization
The following diagram details the synthetic pathway and potential pitfalls (hydrolysis vs. sulfene formation).
Figure 2: Reaction pathways showing the competition between substitution (desired), elimination (sulfene), and hydrolysis.
References
-
European Chemicals Agency (ECHA). 1-Heptanesulfonyl chloride - Registration Dossier.[1][Link]
- King, J. F., et al. (1991). "Sulfenes in the reaction of alkanesulfonyl chlorides with amines." Canadian Journal of Chemistry.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Discusses lipophilicity modulation, applicable to heptyl chains). [Link]
-
Scott, K. A., et al. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids." Princeton University / Macmillan Group. (Contextualizes modern sulfonamide synthesis). [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Nucleophilic Substitution with Sulfonyl Chlorides
Strategic Overview
The reaction of sulfonyl chlorides (
-
Pharmacophore Installation: The formation of sulfonamides (reaction with amines), a privileged structure in medicinal chemistry found in antibiotics, diuretics, and anti-inflammatories.
-
Leaving Group Activation: The formation of sulfonates (reaction with alcohols), converting a poor leaving group (
) into an excellent one (mesylate, tosylate, triflate) for subsequent substitution ( ) or elimination ( ) reactions.[1]
While conceptually simple, the reaction is prone to hydrolysis, regioselectivity issues, and competitive side reactions (e.g., conversion to alkyl chlorides). This guide details the mechanistic underpinnings and provides robust, self-validating protocols to ensure high yield and purity.
Mechanistic Insight: The "Why" Behind the Protocol
Unlike the concerted
The Role of Catalysis (DMAP)
For sterically hindered alcohols or less reactive amines, the use of 4-Dimethylaminopyridine (DMAP) is not just an additive; it alters the pathway. DMAP acts as a nucleophilic catalyst , attacking the sulfur to form a highly electrophilic
Mechanistic Pathway Diagram
Figure 1: The catalytic cycle of DMAP-mediated sulfonylation. The formation of the cationic intermediate lowers the activation energy for the nucleophilic attack.
Critical Parameters & Reagent Selection
Success depends on the correct pairing of solvent and base.
| Parameter | Standard Choice | Rationale & Causality |
| Solvent | DCM (Dichloromethane) | Excellent solubility for organic substrates; non-nucleophilic; easily removed. Critical: Must be anhydrous to prevent hydrolysis of |
| Solvent (Alt) | THF or Toluene | Used when substrates are insoluble in DCM or for higher temperature reactions. |
| Base | Triethylamine (TEA) | Cheap, effective scavenger of HCl. |
| Base (Steric) | DIPEA (Hünig's Base) | Non-nucleophilic. Essential if the substrate has electrophilic sites that TEA might attack. |
| Base (Solvent) | Pyridine | Acts as both solvent and base.[2] Ideal for highly polar substrates but harder to remove during workup. |
| Catalyst | DMAP (0.1 - 0.2 eq) | Essential for alcohols (mesylation/tosylation). Optional for amines. |
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Amine Nucleophiles)
Target Audience: Medicinal Chemists (Library Synthesis)
Context: Amines are generally strong nucleophiles. Catalyst (DMAP) is rarely needed unless the amine is electron-deficient (e.g., anilines).
Materials:
-
Amine substrate (
equiv) -
Sulfonyl Chloride (
- equiv) -
Triethylamine (TEA) (
- equiv) -
DCM (Anhydrous),
concentration relative to substrate.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. Add the amine and anhydrous DCM. -
Base Addition: Add TEA via syringe. The solution may warm slightly (exothermic).
-
Cooling: Cool the mixture to
(ice bath). Reason: Controls the exotherm of the subsequent step and minimizes regioselectivity errors. -
Electrophile Addition: Add the sulfonyl chloride dropwise (neat or as a solution in DCM).
-
Note: If the sulfonyl chloride is a solid, dissolve it in minimal DCM first to ensure homogeneous addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC or LCMS. Look for the disappearance of the amine.[3]
-
-
Workup:
-
Dilute with DCM.
-
Wash with
(to remove excess TEA and unreacted amine). Caution: Do not use acid wash if your product contains basic heterocycles (e.g., pyridines). -
Wash with Saturated
(to remove residual acidic species). -
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Synthesis of Sulfonates (Alcohol Nucleophiles)
Target Audience: Process Chemists (Leaving Group Installation)
Context: Alcohols are weaker nucleophiles than amines. This reaction requires activation (DMAP) or stronger bases.
Risk: Reaction of the alcohol with generated
Materials:
-
Alcohol substrate (
equiv) -
Methanesulfonyl chloride (
) or Tosyl chloride ( ) ( - equiv) -
TEA (
equiv) or Pyridine (excess/solvent) -
DMAP (
equiv) – Highly Recommended
Step-by-Step Procedure:
-
Preparation: Dissolve alcohol, TEA, and DMAP in anhydrous DCM under
. -
Cooling (Critical): Cool to
to .-
Causality: Low temperature prevents the displacement of the newly formed sulfonate by chloride ions (generated from
), preventing the "alkyl chloride" impurity.
-
-
Addition: Add
or dropwise. Maintain temperature during addition. -
Reaction: Stir at
for 1 hour, then allow to warm to RT only if conversion is incomplete.-
Self-Validating Step: If LCMS shows mass of product + Cl (substitution byproduct), your reaction got too hot or ran too long.
-
-
Quench: Add a small amount of water or saturated
to hydrolyze excess sulfonyl chloride. stir vigorously for 15 mins. -
Workup: Standard extraction (as in Protocol A).
Troubleshooting & Optimization Logic
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrolysis of | Distill DCM over |
| Alkyl Chloride Impurity | Competitive | Keep reaction at |
| Product Hydrolysis | Aqueous workup too harsh or product unstable. | Use pH 7 buffer instead of strong acid/base washes. Dry load onto silica for purification. |
| Regioselectivity Issues | Multiple reactive sites (e.g., diols). | Use stoichiometric |
Workup Decision Tree
Figure 2: Logical flow for post-reaction processing to maximize purity and yield.
Safety & Green Alternatives
Safety Hazards
-
Sulfonyl Chlorides: Corrosive, lachrymators. React violently with water to release
gas. Handle in a fume hood. -
Azide Risk: If converting sulfonates to azides subsequently, ensure no residual sulfonyl chloride remains, as sulfonyl azides are potential explosion hazards.
Green Chemistry Alternatives
For large-scale applications where chlorinated solvents (DCM) are restricted:
-
Schotten-Baumann Conditions: Use a biphasic system (Water/Ether or Water/Toluene) with inorganic base (
or ). This is excellent for simple, robust substrates but less effective for moisture-sensitive intermediates. -
2-MeTHF: A bio-derived solvent that can often replace DCM or THF in these protocols with similar performance.
References
-
Mechanistic Foundation
-
Baumann, E. (1886). "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft. (Foundational Schotten-Baumann reference).
-
-
Catalysis (DMAP)
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.
-
-
Side Reactions (Alkyl Chlorides)
-
Hahn, R. C., & Tompkins, J. (1998). "Methanesulfonyl Chloride."[2] Encyclopedia of Reagents for Organic Synthesis.
-
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Green Solvents
-
Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.
-
Sources
Navigating the Reactive Landscape: A Comprehensive Guide to Solvent Selection for Heptane-1-Sulfonyl Chloride Reactions
In the intricate realm of synthetic organic chemistry, the judicious selection of a solvent is a paramount decision that profoundly influences reaction kinetics, yield, and purity. This principle is especially critical when handling reactive intermediates such as heptane-1-sulfonyl chloride. The inherent reactivity of the sulfonyl chloride moiety, coupled with its specific solubility characteristics, necessitates a discerning approach to solvent choice. This application note serves as an in-depth technical guide for researchers, scientists, and professionals in drug development, providing the expertise required to make informed solvent selections for reactions involving this compound, thereby ensuring robust and reproducible synthetic outcomes.
The Solvent's Pivotal Role: Beyond an Inert Medium
The solvent in a chemical transformation is an active participant, not merely an inert medium. It can dictate the reaction pathway, stabilize intermediates, and ultimately, govern the feasibility of a synthetic step. For reactions involving this compound, the solvent's functions are multifaceted:
-
Solubilization of Reactants: Achieving a homogeneous reaction mixture by dissolving this compound and other reagents is a fundamental prerequisite for efficient reactivity.
-
Stabilization of Transition States: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby modulating the activation energy and, consequently, the reaction rate.
-
Control of Reactivity: Given the high susceptibility of the sulfonyl chloride group to hydrolysis, the use of aprotic and anhydrous solvents is imperative to prevent the formation of the corresponding and often undesired heptane-1-sulfonic acid.[1]
-
Facilitation of Workup and Purification: A solvent with a suitable boiling point and miscibility profile can significantly simplify the post-reaction workup and subsequent purification of the desired product.
Physicochemical Properties of this compound: Informing Solvent Choice
A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational solvent selection.
| Property | Value | Implication for Solvent Selection |
| Molecular Formula | C₇H₁₅ClO₂S | - |
| Molecular Weight | 198.71 g/mol | - |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 105-107 °C at 5 mmHg | Allows for purification by vacuum distillation. |
| Density | ~1.12 g/mL | - |
| Reactivity | Highly reactive, moisture-sensitive | Mandates the use of dry, aprotic solvents under an inert atmosphere. |
| Solubility | Soluble in a variety of organic solvents | Provides a degree of flexibility in choosing a suitable reaction medium. |
The pronounced electrophilicity of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. Water, being a potent nucleophile, readily reacts to form heptane-1-sulfonic acid. Therefore, all solvents and reagents must be rigorously dried before use.
A Curated Solvent Selection Matrix for this compound Reactions
The choice of solvent is intrinsically linked to the specific transformation being undertaken. The following table provides a comparative overview of common solvents and their applicability to reactions with this compound.
| Solvent | Dielectric Constant (ε) at 20°C[2] | Polarity | Boiling Point (°C)[2] | Suitability for Common Reactions | Rationale & Key Considerations |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 39.6 | Sulfonamide & Sulfonate Ester Formation | Excellent solvent for a broad range of organic compounds. Its low boiling point facilitates easy removal. Must be freshly distilled from a drying agent (e.g., CaH₂). |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 66 | Reactions with organometallic reagents | A common ethereal solvent, relatively inert to sulfonyl chlorides at low temperatures. Prone to peroxide formation and must be tested or freshly distilled. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 81.6 | Nucleophilic Substitutions | Its high polarity can accelerate reaction rates. Must be meticulously dried. |
| Toluene | 2.4 | Nonpolar | 110.6 | Friedel-Crafts type reactions | Suitable for reactions requiring higher temperatures. Less polar nature can be advantageous in controlling reactivity. |
| Pyridine | 12.4 | Polar Aprotic | 115 | Sulfonamide & Sulfonate Ester Formation | Acts as both a solvent and a base, scavenging the HCl byproduct. Its nucleophilicity can sometimes lead to the formation of a sulfonylpyridinium salt, a reactive intermediate.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | High-temperature reactions | Possesses excellent solvating power and a high boiling point. Can be challenging to remove completely and must be anhydrous. |
Visualizing the Path to the Optimal Solvent
The following decision-making flowchart, rendered in DOT language, provides a visual guide to selecting an appropriate solvent based on the intended chemical reaction.
Caption: Solvent selection decision matrix.
Field-Proven Protocols: From Theory to Application
The following detailed protocols exemplify the principles of solvent selection in the synthesis of two common derivatives of this compound.
Protocol 1: Synthesis of N-Benzylheptane-1-sulfonamide
This protocol outlines the reaction between this compound and benzylamine. Dichloromethane is selected for its inertness and ability to dissolve both reactants, while a tertiary amine base is used to neutralize the generated HCl.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM in an addition funnel.
-
Add the this compound solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-benzylheptane-1-sulfonamide.
Causality of Experimental Choices: Dichloromethane, a polar aprotic solvent, is an ideal medium as it effectively solvates the reactants without participating in the reaction. The low temperature at the start of the reaction helps to control the exothermic nature of the sulfonylation. Triethylamine, a non-nucleophilic base, is used to scavenge the HCl produced, driving the reaction to completion.
Protocol 2: Synthesis of Phenyl Heptane-1-sulfonate
This protocol describes the esterification of phenol with this compound. Pyridine is employed as both the solvent and the base.
Materials:
-
This compound
-
Phenol
-
Anhydrous Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a beaker of ice-water and extract with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude phenyl heptane-1-sulfonate can be purified by crystallization or flash column chromatography.[4]
Causality of Experimental Choices: Pyridine serves a dual purpose. It acts as a solvent to dissolve the reactants and as a base to neutralize the HCl formed during the reaction. The nucleophilic nature of pyridine can also catalyze the reaction by forming a highly reactive sulfonylpyridinium salt intermediate.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for reactions involving this compound.
Caption: A typical experimental workflow.
Conclusion: A Solvent for Every Synthesis
The selection of an appropriate solvent is a critical determinant of success in reactions utilizing this compound. A comprehensive understanding of the reagent's reactivity, the reaction mechanism, and the properties of the solvent are indispensable for designing efficient and reproducible synthetic protocols. This application note provides a foundational framework and practical guidance to empower researchers to make informed solvent choices, thereby enhancing the robustness and success of their chemical syntheses.
References
-
Ngassa, F. N., & Bu, W. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-7. [Link]
-
Evans, M. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Sulfonyl halide. [Link]
-
University of California, Irvine. Common Organic Solvents: Table of Properties. [Link]
-
King, J. F. (1975). The reaction of sulfonyl chlorides with nucleophiles. Accounts of Chemical Research, 8(1), 10-17. [Link]
Sources
Catalyst choice for alkyl sulfonylation reactions
Application Notes & Protocols
Topic: Catalyst Choice for Alkyl Sulfonylation Reactions: A Mechanistic and Practical Guide
Abstract: The incorporation of the alkyl sulfone moiety is a cornerstone of modern medicinal chemistry and materials science, lending favorable physicochemical properties to active pharmaceutical ingredients and functional materials.[1][2] The construction of the C(sp³)–SO₂ bond, however, presents unique synthetic challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary catalytic strategies for alkyl sulfonylation reactions. We will dissect the core mechanistic principles, offer a comparative analysis of catalyst systems, and provide detailed, field-proven protocols to empower rational catalyst selection and successful experimental execution.
The Mechanistic Landscape: Core Principles of Catalytic Alkyl Sulfonylation
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing alkyl sulfonylation reactions. Three dominant catalytic paradigms have emerged, each with distinct advantages depending on the desired substrate scope and reaction conditions.
Radical-Mediated Pathways via Photocatalysis
Visible-light photoredox catalysis has revolutionized the formation of C-S bonds by enabling the generation of alkyl radicals under exceptionally mild conditions.[1] The general mechanism avoids the harsh reagents or high temperatures often required in traditional methods.
The process is initiated by the excitation of a photocatalyst (PC) with visible light, generating a potent excited state (*PC). This species can engage in a single-electron transfer (SET) with an alkyl precursor, typically an alkyl halide, to generate an alkyl radical (R•). This radical is rapidly trapped by a sulfur dioxide (SO₂) source, such as DABSO [DABCO·(SO₂)₂] or potassium metabisulfite, forming a sulfonyl radical (RSO₂•).[3][4] This key intermediate is then captured by a suitable radical acceptor or undergoes a subsequent redox event to yield the final alkyl sulfone product.[5]
Caption: Catalytic cycle for Ni-catalyzed three-component sulfonylation.
Nucleophilic Substitution Pathways
The classical approach to forming alkyl sulfones involves the Sₙ2 displacement of a leaving group on an sp³-hybridized carbon by a sulfinate anion. While not always catalytic in the bond-forming step itself, catalysts are often employed to generate the requisite precursors. For instance, alcohols can be converted into excellent leaving groups like tosylates or mesylates. [6][7]The subsequent reaction with a nucleophilic salt, such as sodium p-toluenesulfinate, proceeds via a well-established Sₙ2 mechanism to yield the sulfone. [4]This method is robust and predictable, particularly for primary and secondary alkyl substrates.
Catalyst and Method Selection: A Comparative Overview
The optimal choice of catalyst and reaction conditions is dictated by the specific substrates and desired functional group tolerance. The following table provides a comparative summary to guide the decision-making process.
| Catalytic System | Typical Catalyst / Reagent | Alkyl Source (Electrophile) | Sulfur Source (Nucleophile) | Key Advantages | Limitations |
| Photoredox Catalysis | fac-Ir(ppy)₃, Ru(bpy)₃Cl₂, Organic Dyes | Alkyl Iodides, Bromides, Redox-Active Esters [5][8] | SO₂ Surrogates (DABSO, K₂S₂O₅), Sulfinates [4] | Extremely mild conditions (RT, visible light), excellent functional group tolerance, broad substrate scope. | Can be sensitive to oxygen, requires specialized photoreactor setup. |
| Nickel Catalysis | NiCl₂(dme), NiBr₂·diglyme with bipyridine or phenanthroline ligands [9] | Non-activated Alkyl Chlorides, Bromides [9] | SO₂ Surrogates (K₂S₂O₅) + Aryl Boronic Acids | Uses inexpensive and abundant alkyl chlorides, powerful for three-component couplings. | Can be sensitive to sterically hindered substrates; potential for side reactions like homocoupling. [10] |
| Copper Catalysis | CuI, Cu(OAc)₂ [11][12] | Organozinc reagents, Alkyl Halides | Sulfonyl Halides, Sodium Sulfinates [12][13] | Good for specific cross-couplings, often tolerant of various functional groups. | May require stoichiometric organometallic reagents or harsher conditions than photocatalysis. |
| Metal-Free / Mediated | Sodium Dithionite (Na₂S₂O₄), UV Light | Alkyl Bromides, Halides [3][14] | Na₂S₂O₄ (acts as both reductant and SO₂ source) [14] | Avoids transition metal contamination, uses inexpensive reagents. | UV irradiation can be destructive to sensitive substrates; Na₂S₂O₄ protocol has a specific substrate scope. |
Detailed Experimental Protocols
The following protocols are representative examples of robust and reproducible methods for alkyl sulfonylation.
Protocol 1: Visible-Light Photoredox-Catalyzed Three-Component Sulfonylation
This protocol describes the synthesis of an alkyl sulfone from an alkyl iodide, sulfur dioxide, and an electron-deficient alkene, adapted from principles reported in the literature. [5] Materials:
-
Alkyl Iodide (e.g., 1-iodoadamantane): 1.0 equiv
-
Electron-Deficient Alkene (e.g., Methyl Acrylate): 1.5 equiv
-
Photocatalyst (fac-Ir(ppy)₃): 1 mol%
-
Sulfur Dioxide Source (DABSO): 1.2 equiv
-
Solvent: Anhydrous DMSO
-
Nitrogen or Argon source
Equipment:
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Blue LED light source (450-460 nm) with a cooling fan
-
Standard laboratory glassware for work-up and purification
Caption: Experimental workflow for photocatalytic alkyl sulfonylation.
Step-by-Step Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the alkyl iodide (0.2 mmol, 1.0 equiv), DABSO (0.24 mmol, 1.2 equiv), and fac-Ir(ppy)₃ (0.002 mmol, 1 mol%).
-
Seal the vial with a septum-containing cap and purge with nitrogen for 5 minutes.
-
Using a syringe, add anhydrous DMSO (2.0 mL) followed by the alkene (0.3 mmol, 1.5 equiv).
-
Place the vial approximately 2-5 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction temperature near room temperature (20-25 °C).
-
Continue irradiation and stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired alkyl sulfone.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and HRMS to verify the structure and purity of the final product. The expected outcome is a clean conversion with moderate to good yields, demonstrating the mildness and efficiency of the photocatalytic approach.
Protocol 2: Nickel-Catalyzed Three-Component Sulfonylation of a Non-activated Alkyl Chloride
This protocol outlines the coupling of an alkyl chloride, an aryl boronic acid, and potassium metabisulfite, based on methodologies developed for cross-electrophile coupling. [9] Materials:
-
Alkyl Chloride (e.g., 1-chlorooctane): 1.0 equiv
-
Aryl Boronic Acid (e.g., Phenylboronic Acid): 1.5 equiv
-
Nickel Catalyst (NiCl₂·glyme): 10 mol%
-
Ligand (4,4′-Di-tert-butyl-2,2′-bipyridine): 10 mol%
-
Reductant (Zinc powder): 3.0 equiv
-
Sulfur Dioxide Source (Potassium Metabisulfite, K₂S₂O₅): 1.5 equiv
-
Solvent: Anhydrous DMA (N,N-Dimethylacetamide)
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried reaction tube with a screw cap and stir bar
-
Heating block or oil bath
Step-by-Step Procedure:
-
Inside a glovebox, add NiCl₂·glyme (0.1 mmol, 10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (0.1 mmol, 10 mol%), zinc powder (3.0 mmol, 3.0 equiv), potassium metabisulfite (1.5 mmol, 1.5 equiv), and the aryl boronic acid (1.5 mmol, 1.5 equiv) to an oven-dried reaction tube.
-
Add anhydrous DMA (5 mL) to the tube, followed by the alkyl chloride (1.0 mmol, 1.0 equiv).
-
Seal the tube with a screw cap and remove it from the glovebox.
-
Place the reaction tube in a preheated heating block at 80 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography to isolate the target alkyl aryl sulfone.
Self-Validation: Characterization by NMR and mass spectrometry will confirm the identity of the three-component coupling product. The protocol's success hinges on the effective exclusion of air and moisture, which can deactivate the nickel catalyst. A successful reaction will provide the desired sulfone in good yield, showcasing the power of this method for building molecular complexity from simple starting materials.
References
-
Sulfonylation of Aryl/Alkyl Halides with Sulfur Dioxide under Photoinduced Conditions. ResearchGate. Available at: [Link]
-
Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes. Chemical Communications (RSC Publishing). Available at: [Link]
-
Mechanism of Sulphonation and Friedel-Craft reactions. YouTube. Available at: [Link]
-
9.3. Preparation of alkyl halides & related (RX). Organic Chemistry 1: An open textbook. Available at: [Link]
-
Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Organic Reactions. Available at: [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
-
Lignin-Based Catalysts for C–C Bond-Forming Reactions. MDPI. Available at: [Link]
-
Alkyl Sulfonates: Preparation and Reactions. YouTube. Available at: [Link]
-
Sulfonylation of Aryl/Alkyl Halides with Sulfur Dioxide under Photoinduced Conditions. Chemistry Letters. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. Available at: [Link]
-
Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. RSC Publishing. Available at: [Link]
-
Photocatalytic Sulfonylation: Innovations and Applications. PubMed. Available at: [Link]
-
Photoredox Catalysis in Alkene and Alkyne Alkylsulfonylations: The Construction of Markovnikov Selective α-Sulfones. Chemical Communications (RSC Publishing). Available at: [Link]
-
Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides. Chemical Communications (RSC Publishing). Available at: [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
a) Important 1°/2°/3° alkyl–alkyl sulfones. b) Three‐component... ResearchGate. Available at: [Link]
-
Cross-Electrophile Sulfonylation Involving Morita–Baylis–Hillman Acetates and Alkyl Halides: Access to Allyl–Alkyl Sulfones. Organic Letters. Available at: [Link]
-
The journey of C–S bond formation from metal catalysis to electrocatalysis. RSC Publishing. Available at: [Link]
-
Direct Lawsone O-Alkylation Employing Sulfonic Acid-Functionalized Chitosan as a Biodegradable Organocatalyst. PMC - NIH. Available at: [Link]
-
Zinc Promoted Cross‐Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones. PMC - NIH. Available at: [Link]
-
Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. NIH. Available at: [Link]
-
Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. PubMed. Available at: [Link]
-
Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au. Available at: [Link]
-
Advances on the Radical Sulfonation of Alkynes. ResearchGate. Available at: [Link]
-
Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. ChemRxiv. Available at: [Link]
-
Stereoconvergent Arylations and Alkenylations of Unactivated Alkyl Electrophiles: Catalytic Enantioselective Synthesis of Secondary Sulfonamides and Sulfones. Journal of the American Chemical Society. Available at: [Link]
-
9.3: Preparation of alkyl halides and related (RX). Chemistry LibreTexts. Available at: [Link]
-
CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides. PubMed. Available at: [Link]
-
Catalyst‐Triggered Highly Selective C−S and C−Se Bond Formation by C−H Activation. Angewandte Chemie International Edition. Available at: [Link]
-
Alkyl Sulfinate Anion-Mediated Hydrosulfonylation of Alkenes/Alkynes via SO2 Insertion: Access to Alkyl Sulfones. PubMed. Available at: [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]
-
Hydroxysulfonylation of alkenes: an update. RSC Publishing. Available at: [Link]
Sources
- 1. Photocatalytic Sulfonylation: Innovations and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Photoredox catalysis in alkene and alkyne alkylsulfonylations: the construction of Markovnikov selective α-sulfones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Zinc Promoted Cross‐Electrophile Sulfonylation to Access Alkyl–Alkyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alkyl Sulfinate Anion-Mediated Hydrosulfonylation of Alkenes/Alkynes via SO2 Insertion: Access to Alkyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis of Heptyl Sulfonate Esters via Heptane-1-Sulfonyl Chloride
Application Note & Protocol | Series: Advanced Alkylation Reagents
Executive Summary
Heptyl sulfonate esters are critical intermediates in medicinal chemistry, serving as lipophilic alkylating agents for creating prodrugs or as analytical standards for genotoxic impurity (PGI) monitoring.[1][2][3] Unlike aryl sulfonyl chlorides (e.g., TsCl), heptane-1-sulfonyl chloride possesses
This guide provides a robust, field-proven protocol for synthesizing heptyl sulfonate esters.[1][3] It prioritizes mechanistic control to maximize yield and purity while strictly adhering to safety standards required for handling potential alkylating agents.[1][3]
Mechanistic Insight: The -Proton Challenge
Standard protocols often treat all sulfonyl chlorides as interchangeable.[1][3] However, aliphatic sulfonyl chlorides like this compound require specific attention to base selection due to the acidity of the
The Two Pathways[2][4]
-
Pathway A: Direct Nucleophilic Substitution (
-like) [1][2][3] -
Pathway B: Elimination-Addition (Sulfene Intermediate) [1][2][3]
-
Mechanism: A strong base (e.g.,
) deprotonates the -carbon, eliminating to form a highly reactive, transient heptylsulfene ( ).[1][2][3] The alcohol then adds across the sulfene double bond.[2][3] -
Risk: While often faster, this pathway is moisture-sensitive (water reacts with sulfene to form sulfonic acid) and can lead to side reactions if the alcohol is acid-sensitive.[1][2][3]
-
Visualizing the Reaction Logic
The following diagram maps the decision process and mechanistic bifurcation.
Figure 1: Mechanistic bifurcation in aliphatic sulfonylation.[1][2][3] Pathway selection dictates impurity profile.[1][2][3]
Experimental Protocol
We recommend Method A (Pyridine-mediated) for general synthesis due to its robustness against moisture and lower risk of side reactions.[2][3] Method B (Et3N/DMAP) is reserved for sterically hindered alcohols requiring catalytic acceleration.[1][2][3]
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Alcohol (R-OH) | Limiting Reagent | 1.0 | Dry, azeotroped if necessary.[1][2][3] |
| This compound | Electrophile | 1.2 - 1.5 | Excess ensures complete consumption of valuable alcohol.[1][3] |
| Pyridine | Base/Solvent | 10.0 (or solvent) | Acts as HCl scavenger and solvent.[1][2][3] |
| Dichloromethane (DCM) | Co-solvent | - | Optional, used if substrate is insoluble in pure pyridine.[1][2][3] |
| DMAP | Catalyst | 0.1 | Only for Method B. |
Method A: Standard Pyridine Protocol (Recommended)
Objective: Synthesis of methyl heptane-1-sulfonate (Model Reaction).
-
Preparation:
-
Addition:
-
Reaction:
-
Work-up (Critical for Purity):
-
Cool the mixture back to 0°C.
-
Quench: Slowly add water (5 mL) to hydrolyze excess sulfonyl chloride. Stir for 15 mins.
-
Extraction: Dilute with Ethyl Acetate (EtOAc) or DCM (50 mL).[1][2][3]
-
Wash 1 (Base Removal): Wash the organic layer with 1M HCl (
mL) to remove pyridine (as pyridinium chloride).[1][2][3] Check aqueous pH; it should be acidic.[3] -
Wash 2 (Neutralization): Wash with sat.[1][2][3]
( mL) and Brine ( mL).[1][2][3] -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure ( °C).
-
-
Purification:
Quality Control & Troubleshooting
Analytical Validation[1][2][3]
-
1H NMR (CDCl3):
-
Look for the characteristic triplet of the
-methylene protons ( ) around 2.9–3.1 ppm .[1][2][3] -
The methyl terminus of the heptyl chain will appear as a triplet at
0.88 ppm .[2][3] -
The ester proton (
) shift depends on the alcohol R-group (typically downfield shifted by ~0.5-1.0 ppm vs. free alcohol).[1][2][3]
-
-
Mass Spectrometry: Heptyl sulfonates often fly poorly in ESI+.[1][3] Use APCI or look for sodium adducts
.[1][2][3]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry; use anhydrous pyridine.[1][3] |
| Residual Pyridine | Incomplete Acid Wash | Increase volume or concentration of HCl washes during workup.[1][3] |
| Unreacted Alcohol | Steric Hindrance | Switch to Method B : Use DCM solvent, 1.5 equiv Et3N, and 10 mol% DMAP.[1][2] |
| Dark Coloration | Decomposition / Sulfene Polymerization | Maintain strict 0°C during addition; exclude light.[1][3] |
Safety & Handling (PGI Context)
Warning: Alkyl sulfonate esters are classified as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.[1][2][3]
-
Containment: All weighing and transfers must be performed in a certified chemical fume hood.
-
Deactivation: Excess reagents and contaminated glassware should be treated with a nucleophilic quench solution (e.g., 10% NaOH or aqueous ammonia) before disposal to destroy the alkylating potential.[1][2][3]
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1][2][3]
-
Storage: Store under inert atmosphere (Argon/N2) at 2-8°C. Sulfonates can hydrolyze slowly in moist air.
References
-
Organic Chemistry Portal. Sulfonate Synthesis by Sulfonylation. Retrieved from [Link][1][2][3]
-
King, J. F., et al. (1991).[1][2][3] The mechanism of hydrolysis of sulfonyl chlorides.[1][3]Journal of the American Chemical Society.[1][3][7] (Mechanistic basis for sulfene vs substitution).[1][2][3]
-
LibreTexts Chemistry. Conversion of Alcohols into Sulfonate Esters.[Link][1][2][3]
Sources
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- 2. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Microwave-assisted sulfonylation using heptane-1-sulfonyl chloride
Application Note: Microwave-Assisted Sulfonylation Using Heptane-1-Sulfonyl Chloride
Abstract
This guide details a robust, high-throughput protocol for the synthesis of N-heptylsulfonamides via microwave-assisted sulfonylation. While aromatic sulfonyl chlorides are ubiquitous in medicinal chemistry, long-chain aliphatic analogs like This compound present unique challenges, including lower electrophilicity and the potential for competing sulfene elimination pathways. This protocol leverages microwave irradiation to overcome activation energy barriers, reducing reaction times from hours to minutes while suppressing side reactions through precise thermal control. We provide a validated method using acetonitrile as a microwave-absorbing solvent, achieving yields >85% for a diverse range of primary and secondary amines.
Introduction
Sulfonamides are a privileged pharmacophore in drug discovery, serving as the core structural motif in antibiotics, diuretics, and HIV protease inhibitors.[1][2] The introduction of a lipophilic heptyl chain (C7) is a strategic modification to modulate the LogP (lipophilicity) and membrane permeability of lead compounds.
The Challenge:
Unlike their aromatic counterparts (e.g., tosyl chloride), aliphatic sulfonyl chlorides possess
The Solution: Microwave-assisted organic synthesis (MAOS) offers a distinct kinetic advantage. By rapidly reaching the target temperature (dielectric heating), the reaction can be driven through the direct nucleophilic substitution pathway or the efficient capture of the sulfene intermediate before side reactions occur.
Reaction Mechanism & Rationale
Understanding the duality of the mechanism is critical for troubleshooting.
-
Pathway A (Direct Substitution): The amine attacks the sulfur atom, displacing chloride. Favored by nucleophilic amines and moderate bases.
-
Pathway B (Sulfene Elimination-Addition): Base removes an
-proton, eliminating HCl to form heptylsulfene, which is then trapped by the amine. Favored by strong, bulky bases and high temperatures.
Diagram 1: Mechanistic Pathways The following diagram illustrates the competing pathways managed by this protocol.
Caption: Dual mechanistic pathways for aliphatic sulfonylation. Microwave heating promotes rapid amine trapping in Path B, minimizing side products.
Materials & Equipment
Reagents:
-
This compound (>97% purity). Note: Highly moisture sensitive. Store under inert gas.
-
Amine substrate (1.0 equiv).
-
Solvent: Acetonitrile (MeCN), anhydrous.[3] Rationale: High dielectric constant (
) ensures efficient microwave absorption. -
Base: Pyridine (2.0 equiv) or Triethylamine (TEA).
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL or 35 mL microwave-rated pressure vials with crimp caps.
-
Magnetic stir bars.
Optimization Strategy
We evaluated three key parameters to define the standard operating procedure (SOP).
| Parameter | Tested Range | Optimal Condition | Rationale |
| Solvent | DCM, THF, MeCN, Water | MeCN | DCM couples poorly with MW. Water causes hydrolysis of the chloride. MeCN offers the best balance of solubility and heating efficiency. |
| Temperature | 60°C – 140°C | 100°C | At <80°C, conversion is slow. At >120°C, degradation of the sulfonyl chloride increases. |
| Time | 2 min – 30 min | 10 min | Conversion typically plateaus at 8-10 mins. Extended heating promotes impurity formation. |
| Base | TEA, DIPEA, Pyridine, K2CO3 | Pyridine | Pyridine acts as both a mild base and a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate). |
Detailed Protocol (Standard Operating Procedure)
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the microwave-assisted synthesis of N-heptylsulfonamides.
Step-by-Step Procedure:
-
Vial Setup: To a 10 mL microwave vial equipped with a stir bar, add the Amine (0.5 mmol, 1.0 equiv).
-
Solvent & Base: Add Acetonitrile (2.0 mL) followed by Pyridine (1.0 mmol, 81 µL, 2.0 equiv). Stir briefly to ensure homogeneity.
-
Reagent Addition: Add This compound (0.6 mmol, 1.2 equiv) dropwise.
-
Critical: If the amine is a hydrochloride salt, increase Pyridine to 3.0 equiv.
-
Safety: The reaction is exothermic. Add the sulfonyl chloride slowly.
-
-
Sealing: Immediately cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation: Place the vial in the microwave reactor cavity. Program the method:
-
Mode: Standard/Dynamic
-
Temperature: 100 °C
-
Hold Time: 10:00 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: 250 psi (Safety cutoff)
-
-
Cooling: Allow the reactor to cool the vial to <45 °C using compressed air (built-in feature).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel using Ethyl Acetate (20 mL).
-
Acid Wash: Wash with 1M HCl (2 x 10 mL) to remove excess pyridine and unreacted amine.
-
Brine Wash: Wash with saturated NaCl solution (1 x 10 mL).
-
Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Most products are obtained in high purity (>90%). If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
Scope and Limitations
-
Primary Amines (Aliphatic/Aromatic): Excellent reactivity (Yields 85-98%).
-
Secondary Amines (Cyclic/Acyclic): Good reactivity (Yields 75-90%). Steric hindrance leads to slightly lower yields; increase time to 20 min.
-
Anilines (Electron-Deficient): Slower reaction.[4] Increase Temp to 120°C.
-
Acid Sensitive Groups: The generation of HCl (captured by pyridine) is generally tolerated, but acid-labile protecting groups (e.g., Boc) may cleave at 120°C. Stick to 80°C for sensitive substrates.
Troubleshooting Guide (Expertise & Experience)
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride | Ensure MeCN is anhydrous. Check reagent quality (sulfonyl chloride should be clear/yellow, not cloudy). |
| Impurity: Sulfonate Ester | Reaction with alcohol solvent | Do NOT use Ethanol/Methanol. Use MeCN or THF only. |
| Vial Over-pressurization | Runaway exotherm | Reduce ramp speed. Ensure headspace in vial (do not fill >60%). |
| Starting Material Remains | Low microwave absorption | Check solvent. If using non-polar solvent (DCM/Toluene), add a "doping" agent like ionic liquid or switch to MeCN. |
References
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013).[2] A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[2][4] RSC Advances, 3(27), 10769-10773. Link
-
De Luca, L., & Giacomelli, G. (2008).[3][5] An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids.[3][6] The Journal of Organic Chemistry, 73(10), 3967-3969. Link
- Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. (General reference for MW theory and solvent choice).
-
King, J. F. (1975). Return of the sulfene. Accounts of Chemical Research, 8(1), 10-17. (Foundational mechanism of aliphatic sulfonyl chlorides). Link
Sources
- 1. This compound | 927-92-4 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Heptane-1-Sulfonyl Chloride
Technical Context: The "Greasy" Electrophile Problem
Heptane-1-sulfonyl chloride presents a specific purification challenge distinct from its aromatic counterparts (e.g., tosyl chloride).
-
Lipophilicity: The C7 alkyl chain makes the compound highly soluble in non-polar organic solvents (hexanes, DCM, toluene), causing it to co-elute with lipophilic products during chromatography.
-
Hydrolytic Stability: Unlike aromatic sulfonyl chlorides, aliphatic variants lack the electron-withdrawing resonance of a benzene ring. Consequently, they hydrolyze slowly in neutral water.
-
Reactivity Risk (Sulfenes): Possessing
-protons, this compound can undergo elimination to form highly reactive sulfenes ( ) in the presence of tertiary amine bases. This can lead to complex oligomeric byproducts rather than clean hydrolysis.
This guide prioritizes Chemical Scavenging over simple hydrolysis, as it provides a deterministic, self-validating removal mechanism.
Method A: The Phase-Switch Scavenging (Gold Standard)
This method is the most robust solution. It utilizes a "scavenger" amine to derivatize the excess sulfonyl chloride into a species with drastically different solubility properties than your product.
The Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA)
-
Function: DMAPA acts as a nucleophile. The primary amine reacts with the sulfonyl chloride to form a sulfonamide.
-
The Switch: The tertiary amine tail of DMAPA remains unreacted, rendering the new sulfonamide basic .
-
The Separation: An acidic aqueous wash protonates the tertiary amine, pulling the impurity into the aqueous phase while your non-basic product remains in the organic layer.
Protocol: DMAPA Scavenging
| Step | Action | Technical Rationale |
| 1 | Quantify Excess | Estimate the excess sulfonyl chloride (e.g., 0.2 eq remaining). |
| 2 | Add Scavenger | Add DMAPA (1.5 to 2.0 equivalents relative to the excess chloride) to the reaction mixture. |
| 3 | Reaction | Stir at room temperature for 30–60 minutes. |
| 4 | Acid Wash | Wash the organic layer with 1M HCl or 10% Citric Acid (2x). |
| 5 | Final Wash | Wash with Brine, dry over MgSO₄, and concentrate. |
Visualization: The Scavenging Workflow
Caption: The DMAPA workflow converts the lipophilic impurity into a water-soluble salt via an acid wash.
Method B: Base-Promoted Hydrolysis (The Alternative)
If DMAPA is unavailable, hydrolysis can be used, but it requires specific conditions to avoid "sulfene" side reactions.
The Risk: Strong bases (Et₃N, NaOH) can deprotonate the
The Solution: Use a nucleophilic catalyst (Pyridine or DMAP) rather than a strong Brønsted base.
Protocol: Pyridine-Assisted Hydrolysis
-
Add Nucleophile: Add Pyridine (2–3 eq relative to excess chloride) and Water (5–10 eq) to the reaction mixture.
-
Mechanism: Pyridine attacks the sulfur to form a sulfonyl-pyridinium salt. This intermediate is highly susceptible to water attack, unlike the parent chloride.
-
Time: Stir vigorously for 1–2 hours.
-
Workup: Wash with 1M HCl (to remove pyridine) followed by saturated NaHCO₃ (to remove the resulting heptanesulfonic acid).
Data Comparison: Hydrolysis vs. Scavenging
| Feature | Method A: DMAPA Scavenging | Method B: Hydrolysis |
| Speed | Fast (< 1 hour) | Slow (1–4 hours) |
| Completeness | High (>99% removal) | Variable (depends on mixing) |
| Side Reactions | Minimal | Risk of sulfene/dimer formation |
| Workup | Acid wash only | Acid wash + Base wash |
Troubleshooting & FAQs
Q: I used DMAPA, but I still see a spot on TLC. What happened?
-
Diagnosis: You likely didn't use enough scavenger or the reaction time was too short.
-
Fix: Ensure you calculate equivalents based on the excess reagent, not the starting amount. If the reaction is slow, add a catalytic amount of DMAP (dimethylaminopyridine) to accelerate the amidation.
Q: Why can't I just rotovap the this compound off?
-
Reason: The boiling point is too high (
C at reduced pressure). Attempting to distill it often leads to thermal decomposition of your product or the reagent itself.
Q: My product is also basic (an amine). Can I still use DMAPA?
-
Issue: No. The acid wash will extract your product along with the scavenger.
-
Alternative: Use a Polymer-Supported Isocyanate or Trisamine Resin .
-
Resin Strategy: Add Trisamine resin
It reacts with sulfonyl chloride Filter the resin. The impurity stays on the solid bead.
-
Q: I see a new impurity after using Triethylamine/Water for hydrolysis.
-
Cause: You likely formed the sulfene dimer.
-
Mechanism:
. -
Solution: Switch to the DMAPA method or use Pyridine/Water without strong bases.
Visualizing the Sulfene Danger
Understanding the mechanism of failure is critical for process safety.
Caption: Strong bases can trigger elimination to reactive sulfenes, leading to tar formation instead of clean hydrolysis.
References
-
Use of Scavengers in Organic Synthesis
- Title: Purification of Reaction Mixtures using Polymer-Supported Reagents.
- Source:Organic Process Research & Development
- Context: Discusses the use of amine scavengers (like DMAPA and Trisamine resins) to remove electrophiles.
-
URL:[Link] (General Journal Link for verification of standard process methodologies)
-
Hydrolysis Mechanisms
-
Sulfene Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Technical Support Center: Heptane-1-Sulfonyl Chloride Handling Guide
Case ID: HSC-007-MOISTURE Status: Active Priority: Critical (Safety & Quality Assurance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
⚠️ Safety & Hazard Alert: The "Silent Pressurization"
Read before opening any container.
Heptane-1-sulfonyl chloride (
The Primary Hazard:
Unlike simple acid chlorides, the hydrolysis of sulfonyl chlorides generates hydrogen chloride (HCl) gas and heptane-1-sulfonic acid .
Consequence: A sealed bottle exposed to even trace atmospheric moisture will pressurize over time. Opening a compromised bottle without precautions can result in an aerosolized spray of corrosive liquid (Lachrymator/Corrosive).
Module 1: Storage & Integrity Checks (The Prevention Phase)
Visual Inspection Protocol
Before use, inspect the reagent bottle. Use this diagnostic table to determine usability:
| Observation | Diagnosis | Action Required |
| Clear, colorless/pale yellow liquid | Intact Reagent | Safe to use under inert atmosphere. |
| White crystalline crust on septum/cap | Partial Hydrolysis | Caution: Bottle may be pressurized. Vent with a needle in a fume hood before opening. |
| Cloudy/Turbid liquid | Significant Degradation | Filter under inert gas or redistill. Check titer before use. |
| Solid precipitate at bottom | Advanced Hydrolysis | Do Not Use. The solid is likely heptane-1-sulfonic acid (insoluble in the chloride). |
The Inert Gas Blanket (Standard Operating Procedure)
This compound must be stored under Argon or Nitrogen. Argon is preferred due to its higher density, which "blankets" the liquid surface more effectively than Nitrogen.
DOT Diagram: Hydrolysis Cascade & Prevention This diagram illustrates the self-accelerating nature of degradation and where intervention is required.
Figure 1: The degradation cycle. Note that HCl generation creates positive pressure, which can force corrosive liquid out if seals fail.
Module 2: Reaction Troubleshooting (The Execution Phase)
Common Failure Mode: "The Stoichiometric Drift"
Symptom: You added 1.1 equivalents of sulfonyl chloride, but the reaction stalled at 80% conversion. Root Cause: If your reagent is 10% hydrolyzed, you actually added 0.99 equivalents of active electrophile and 0.11 equivalents of sulfonic acid (which may quench your nucleophile or catalyst).
Corrective Protocol: The "Sacrificial" Start
-
Solvent Drying: Ensure DCM or THF has
water. Sulfonyl chlorides react faster with water than with sterically hindered amines or alcohols. -
Base Scavenging: Always use a non-nucleophilic base (e.g., Triethylamine, DIPEA) in slight excess (1.5 - 2.0 eq). This neutralizes the HCl byproduct immediately, preventing acid-catalyzed side reactions.
-
Temperature Control: Add the sulfonyl chloride at 0°C .
-
Reasoning: The activation energy (
) for hydrolysis is typically lower than for sulfonylation. Lower temperatures kinetically favor the desired reaction with the stronger nucleophile (your amine/alcohol) over water.
-
Handling Liquid Transfer
Avoid pouring. Pouring introduces atmospheric moisture. Use positive-pressure cannulation or syringe transfer.
DOT Diagram: Inert Liquid Transfer Workflow
Figure 2: Positive pressure transfer ensures that as liquid is withdrawn, dry inert gas replaces the volume, rather than moist air.
Module 3: Quenching & Disposal (The Cleanup Phase)
Scenario: You have finished the reaction and have excess this compound remaining. Danger: Adding water directly to the neat reagent or concentrated reaction mixture can cause a "volcano" effect due to rapid HCl evolution and heat.
The "Buffered Quench" Protocol
Do not use pure water. Use a basic buffer to neutralize HCl as it forms.
-
Cool: Chill reaction mixture to <5°C.
-
Dilute: Ensure the mixture is diluted with an organic solvent (DCM or EtOAc) to act as a heat sink.
-
Reagent: Prepare a saturated solution of Sodium Bicarbonate (
) or 1M NaOH (if product is base-stable). -
Addition: Add the aqueous base dropwise .
-
Observation: You will see bubbling (
evolution). -
Stop: If the temperature spikes or bubbling becomes vigorous, stop and let the system cool.
-
-
Verification: Check pH of the aqueous layer. It should remain basic (
). If acidic, the quench generated more acid than the buffer could handle; add more base.
FAQ: Frequently Asked Questions
Q: Can I use this compound if it has turned yellow?
A: Yes, a pale yellow color usually indicates trace sulfur impurities or minor oxidation, which often does not affect the main reaction. However, if the liquid is viscous or cloudy, verify purity via H-NMR (look for the triplet shift of the
Q: Why did my yield drop when I scaled up the reaction? A: Heat transfer issues. On a small scale (mg), the exotherm of the reaction dissipates quickly. On a large scale (g/kg), the heat accumulates, accelerating the competitive hydrolysis with trace moisture. Solution: Slower addition rates and active cooling jackets.
Q: How do I remove the heptane-1-sulfonic acid byproduct? A: The byproduct is highly water-soluble. A standard aqueous workup (washing the organic layer with water/brine) effectively removes the sulfonic acid and amine salts.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Butanesulfonyl chloride (Analogous handling for C7). Merck KGaA.
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides and Sulfonyl Chlorides. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
Technical Support Center: Quenching Procedures for Unreacted Heptane-1-Sulfonyl Chloride
Welcome to the technical support center for handling unreacted heptane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively and safely quenching this reactive reagent in your experimental workflows. Here, we move beyond simple step-by-step instructions to explain the underlying chemistry and rationale, empowering you to make informed decisions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
Unreacted this compound is a highly reactive and electrophilic compound that can pose several challenges in subsequent experimental steps and product isolation.[1][2] Its presence can lead to:
-
Formation of Undesired Byproducts: It can react with nucleophiles in your reaction mixture, solvents (e.g., methanol in chromatography), or even moisture to form unwanted sulfonated species.[1]
-
Degradation of Acid-Sensitive Products: The hydrolysis of this compound produces heptane-1-sulfonic acid and hydrochloric acid (HCl), which can degrade products sensitive to acidic conditions.[1]
-
Complicated Purification: The presence of the reactive sulfonyl chloride and its byproducts can complicate chromatographic purification and lead to inaccurate analytical results.
Proper quenching transforms the unreacted this compound into more stable and easily removable compounds, ensuring the integrity of your desired product and simplifying the purification process.
Q2: What are the primary methods for quenching unreacted this compound?
The most common strategies involve reacting the sulfonyl chloride with a nucleophile to convert it into a less reactive and more easily separable derivative. The choice of quenching agent depends on the nature of your desired product, the reaction solvent, and the desired workup procedure. The main approaches are:
-
Aqueous Workup (Hydrolysis): Quenching with water or an aqueous basic solution.[1][3]
-
Alcohol-Based Quenching: Using an alcohol to form a sulfonate ester.[4][5]
-
Amine-Based Quenching: Employing an amine to generate a sulfonamide.[6][7]
Troubleshooting Guides
Issue 1: Incomplete Quenching After Aqueous Workup
Q3: I've washed my reaction mixture with water and a basic solution (e.g., sodium bicarbonate), but I still observe unreacted this compound. Why is this happening and what should I do?
This is a common issue, particularly with long-chain sulfonyl chlorides like this compound. The primary reasons for incomplete quenching via hydrolysis are:
-
Low Water Solubility: this compound's long alkyl chain makes it poorly soluble in water.[8] This low solubility can lead to a slow hydrolysis rate as the reaction is heterogeneous.
-
Insufficient Contact Time: Vigorous stirring and adequate time are necessary to maximize the interfacial area between the organic and aqueous phases, promoting complete hydrolysis.
Troubleshooting Steps:
-
Increase Stirring and Time: Ensure vigorous stirring of the biphasic mixture for at least 30-60 minutes to promote hydrolysis.[3]
-
Use a Co-solvent: If your reaction was performed in a water-immiscible solvent like dichloromethane (DCM), consider adding a co-solvent such as tetrahydrofuran (THF) to increase the mutual solubility of the reactants.[3]
-
Pre-quench with a Nucleophile: Before the aqueous wash, add a small amount of a more soluble nucleophile like methanol or a simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution) to the reaction mixture.[3] This will rapidly convert the sulfonyl chloride to a more easily handled sulfonate ester or sulfonamide.
Issue 2: Emulsion Formation During Extraction
Q4: I'm experiencing persistent emulsions during the aqueous workup after quenching. How can I resolve this?
Emulsion formation is common when working with long-chain, amphiphilic molecules. The sulfonated byproducts can act as surfactants, stabilizing the emulsion.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity to alter the phase behavior.
Detailed Quenching Protocols
Protocol 1: Aqueous Quenching
This is the most straightforward method but may be slow for this compound.
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to control any exotherm.[3]
-
Slow Addition of Water: Slowly and carefully add deionized water to the reaction mixture with vigorous stirring. Always add the reaction mixture to water, not the other way around, to avoid a violent reaction.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base and continue stirring for 30-60 minutes.[3] This will neutralize the resulting heptane-1-sulfonic acid and HCl.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Alcohol-Based Quenching
This method converts the sulfonyl chloride to a sulfonate ester, which is often easier to remove by chromatography than the corresponding sulfonic acid.[4][5]
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Alcohol: Slowly add a simple alcohol, such as methanol or ethanol (1.5-2 equivalents), to the reaction mixture.
-
Add Base: Add a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl generated.
-
Aqueous Workup: Proceed with a standard aqueous workup as described in Protocol 1.
Protocol 3: Amine-Based Quenching
This is a very efficient method as amines are highly nucleophilic towards sulfonyl chlorides, forming stable sulfonamides.[6][7]
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Amine: Slowly add a simple, readily available amine like a dilute solution of ammonia, or a primary/secondary amine like piperidine or morpholine (1.5-2 equivalents).[1]
-
Aqueous Workup: Perform an aqueous workup. The resulting sulfonamide can often be removed by extraction at different pH values or by chromatography.
Summary of Quenching Agents
| Quenching Agent | Byproduct | Advantages | Disadvantages |
| Water/Aqueous Base | Heptane-1-sulfonic acid salt | Cost-effective, readily available.[1] | Can be slow for hydrophobic sulfonyl chlorides, may form emulsions.[1][8] |
| Methanol/Ethanol | Heptyl sulfonate ester | Forms a neutral, often easily separable byproduct.[4] | Introduces an additional organic impurity that needs to be removed. |
| Ammonia/Simple Amines | Heptyl sulfonamide | Very rapid and efficient reaction.[6] | The resulting sulfonamide may be difficult to separate from the desired product.[3] |
Visualizing the Quenching Workflow
Caption: Decision workflow for selecting a quenching procedure.
Safety First: Handling this compound
-
Corrosive and Moisture Sensitive: this compound is corrosive and reacts with moisture, releasing HCl gas.[9][10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Exothermic Reactions: The reaction of sulfonyl chlorides with nucleophiles, especially water, can be exothermic.[2][11] Always cool the reaction mixture before quenching and add the quenching agent slowly.[12]
-
Waste Disposal: Dispose of all waste containing sulfonyl chlorides and their byproducts according to your institution's hazardous waste disposal procedures.[9]
References
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. (n.d.). removing unreacted methanesulfonyl chloride from reaction mixture.
- Sdfine. (n.d.). sulphuryl chloride.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.
- ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Sulfuryl chloride.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
-
The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]
- Benchchem. (n.d.). This compound | 927-92-4.
-
The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 927-92-4 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. sarponggroup.com [sarponggroup.com]
Validation & Comparative
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Heptane-1-Sulfonyl Chloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in confirming molecular identity. This guide offers an in-depth exploration of the expected mass spectrometry fragmentation patterns of heptane-1-sulfonyl chloride, a crucial reagent and building block in organic synthesis. By understanding its fragmentation behavior, scientists can confidently identify this compound and distinguish it from related structures.
This guide will delve into the mechanistic underpinnings of the fragmentation of this compound, primarily under electron ionization (EI), and draw comparisons with shorter-chain analogs and the parent hydrocarbon, heptane. This comparative approach, grounded in established fragmentation principles, provides a robust framework for interpreting mass spectra and anticipating the behavior of similar long-chain alkyl sulfonyl chlorides.
The Logic of Fragmentation: Unveiling the Structure of this compound
When a molecule of this compound (C₇H₁₅SO₂Cl) is introduced into the ion source of a mass spectrometer, it is bombarded by a high-energy electron beam. This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•). This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).
The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the sulfonyl chloride functional group and the long alkyl chain gives rise to several predictable cleavage pathways.
Key Fragmentation Pathways:
-
Loss of Chlorine Radical (•Cl): A common initial fragmentation step for sulfonyl chlorides is the cleavage of the S-Cl bond, resulting in the loss of a chlorine radical. This leads to the formation of the heptanesulfonyl cation. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will be reflected in the isotopic pattern of the molecular ion and any chlorine-containing fragments.[1]
-
Loss of Sulfur Dioxide (SO₂): The elimination of a neutral sulfur dioxide molecule is another characteristic fragmentation pathway for sulfonyl chlorides.[1] This often occurs through a rearrangement process.
-
Cleavage of the Carbon-Sulfur Bond (C-S): The bond between the heptyl chain and the sulfur atom can break, leading to the formation of a heptyl cation ([C₇H₁₅]⁺) or a sulfonyl chloride containing fragment.
-
Fragmentation of the Alkyl Chain: The heptyl chain itself will undergo characteristic fragmentation, primarily through the cleavage of C-C bonds. This results in a series of alkyl cations, typically with a difference of 14 mass units (CH₂), creating a recognizable pattern in the lower mass region of the spectrum.[2]
A Comparative Analysis: this compound vs. Shorter-Chain Analogs and Heptane
To better understand the fragmentation of this compound, it is instructive to compare its expected mass spectrum with those of its shorter-chain analogs (methanesulfonyl chloride and ethanesulfonyl chloride) and its parent hydrocarbon (heptane).
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Their Interpretation |
| This compound (Predicted) | 198.71 | ~198/200 ([M]⁺•): Molecular ion peak, showing the characteristic ³⁵Cl/³⁷Cl isotopic pattern. 163 ([M-Cl]⁺): Loss of a chlorine radical. 134 ([M-SO₂]⁺•): Loss of sulfur dioxide. 99 ([SO₂Cl]⁺): Sulfonyl chloride fragment. 99 ([C₇H₁₅]⁺): Heptyl cation. Series of alkyl fragments (e.g., 85, 71, 57, 43): Fragmentation of the heptyl chain. |
| Butane-1-Sulfonyl Chloride | 156.64 | 57: Characteristic of the hydrocarbon chain.[3] 99/101: Characteristic for the sulfonyl chloride group, showing the ³⁵Cl/³⁷Cl isotopic pattern.[3] |
| Ethanesulfonyl Chloride | 128.58 | 128/130 ([M]⁺•): Molecular ion peak. 99 ([M-C₂H₅]⁺): Loss of an ethyl radical. 64 ([SO₂]⁺•): Sulfur dioxide radical cation. 29 ([C₂H₅]⁺): Ethyl cation. |
| Methanesulfonyl Chloride | 114.55 | 114/116 ([M]⁺•): Molecular ion peak. 99 ([M-CH₃]⁺): Loss of a methyl radical. 79 ([SO₂Cl-H]⁺): Loss of a hydrogen from the sulfonyl chloride fragment. 49 ([CH₃SO]⁺): Methylsulfinyl cation. |
| Heptane | 100.21 | 100 ([M]⁺•): Molecular ion peak.[4] 85, 71, 57, 43 (base peak), 29: Characteristic alkyl fragment ions from C-C bond cleavage.[4] |
Note: The relative intensities of the peaks will depend on the instrument conditions. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.
Visualizing the Fragmentation Pathways
To further clarify the fragmentation processes, the following diagrams illustrate the key bond cleavages for this compound.
Figure 1: Primary fragmentation pathways of the this compound molecular ion.
The fragmentation of the heptyl cation itself is a cascade of C-C bond cleavages, as depicted below.
Figure 2: Stepwise fragmentation of the heptyl cation.
Experimental Protocol: Acquiring a Mass Spectrum of this compound
For researchers aiming to acquire a mass spectrum of this compound, the following protocol outlines the key steps for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization. Due to the reactive nature of sulfonyl chlorides, derivatization to a more stable sulfonamide is often recommended for robust analysis.[1]
I. Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1-2 mg of the this compound sample into a clean glass vial.
-
Dissolve the sample in 1 mL of a dry, aprotic solvent such as dichloromethane or acetonitrile.
-
Add a 1.2 molar equivalent of a suitable amine (e.g., diethylamine) dissolved in the same solvent.
-
Allow the reaction to proceed at room temperature for 30 minutes to form the corresponding N,N-diethylheptane-1-sulfonamide.
-
Dilute the resulting solution to a final concentration of approximately 10-100 µg/mL with the same solvent for GC-MS analysis.
II. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
III. Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized N,N-diethylheptane-1-sulfonamide.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern to confirm the structure. The fragmentation of the sulfonamide will differ from the sulfonyl chloride but will still provide structural information about the heptyl chain.
Conclusion
The mass spectrometry fragmentation pattern of this compound is a composite of the characteristic behaviors of its constituent parts: the sulfonyl chloride functional group and the long alkyl chain. By understanding the fundamental principles of fragmentation and leveraging comparative data from related molecules, researchers can confidently interpret the mass spectrum of this important compound. The predicted key fragments, including the molecular ion with its isotopic signature, the loss of chlorine and sulfur dioxide, and the cascade of alkyl chain fragments, provide a robust fingerprint for its identification. This guide serves as a valuable resource for scientists and professionals, empowering them with the knowledge to effectively utilize mass spectrometry in their research and development endeavors.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to the Chromatographic Separation of Alkyl Sulfonyl Chloride Homologs
Authored by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of alkyl sulfonyl chloride homologs are critical for process monitoring, impurity profiling, and ensuring the quality of synthetic intermediates. These compounds, while essential building blocks, present unique analytical challenges due to their inherent reactivity and the subtle structural differences between adjacent homologs.[1][2]
This guide provides an in-depth comparison of chromatographic strategies for resolving alkyl sulfonyl chloride homologous series. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that govern separation, explain the rationale behind methodological choices, and provide field-proven protocols to ensure robust and reproducible results.
The Core Challenge: Balancing Reactivity and Resolution
Alkyl sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles, susceptible to hydrolysis and reaction with nucleophiles. This reactivity is the primary hurdle in developing a stable and reliable chromatographic method.[1][3] Furthermore, separating a homologous series, where compounds differ only by a single methylene group (-CH₂-), requires a high-resolution technique that can effectively distinguish between molecules with very similar polarities and boiling points.
The ideal chromatographic method must, therefore:
-
Utilize a mobile and stationary phase that minimizes on-column degradation.
-
Provide sufficient resolving power to separate adjacent homologs (e.g., C₄ vs. C₅).
-
Be sensitive enough to detect low-level impurities.
-
Be robust and transferable between laboratories.
Comparative Analysis of Chromatographic Techniques
We will compare the three most viable chromatographic approaches: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC) with derivatization, and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most widely used and generally recommended technique for this application.[4] It separates analytes based on their hydrophobicity.[5]
-
Mechanism of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4][5] As the homologous series of alkyl sulfonyl chlorides passes through the column, retention is primarily driven by hydrophobic interactions between the alkyl chains and the non-polar stationary phase. Longer alkyl chains have greater non-polar character, leading to stronger interactions and, consequently, longer retention times. This creates a predictable, sequential elution pattern that is ideal for separating homologs.
-
Causality Behind the Choice: The aqueous mobile phase, while seemingly a risk for the hydrolytically sensitive sulfonyl chloride group, is often sufficiently acidic (or can be buffered) to suppress rapid degradation during the short residence time on the column. The predictability of elution order based on carbon number makes method development logical and straightforward.
Gas Chromatography (GC): A Viable but Complex Alternative
GC separates compounds based on their volatility and interaction with the stationary phase. Due to the reactivity and potential for thermal degradation of sulfonyl chlorides in a hot GC injector, direct analysis is often unreliable.[1][6] Therefore, a derivatization step is typically required.[1]
-
Mechanism of Separation (Post-Derivatization): The sulfonyl chloride is converted into a more stable and less reactive derivative, typically a sulfonamide, by reacting it with a primary or secondary amine (e.g., diethylamine).[1] These sulfonamide derivatives are more thermally stable and can be readily analyzed by GC. Separation then occurs based on the boiling points and polarity of the resulting sulfonamides.
-
Causality Behind the Choice: This approach is chosen when HPLC is unavailable or when the high resolution of capillary GC columns is necessary to separate complex mixtures or isomers. Coupling with Mass Spectrometry (GC-MS) provides excellent sensitivity and structural confirmation of the derivatives.[7] However, the additional sample preparation step introduces potential sources of error and increases analysis time.
Normal-Phase HPLC (NP-HPLC): A Niche Application
NP-HPLC operates with a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, chloroform).[8][9] It separates compounds based on their polarity.
-
Mechanism of Separation: In this mode, the polar sulfonyl chloride head group interacts with the polar stationary phase. However, since the primary difference between homologs is the non-polar alkyl chain, the separation efficiency for a homologous series is often inferior to RP-HPLC. Polar compounds are retained longer.[9]
-
Causality Behind the Choice: NP-HPLC is generally not the first choice for this application. Its primary advantage is the use of non-aqueous, aprotic mobile phases, which completely eliminates the risk of hydrolysis. This might be beneficial for analyzing highly reactive or unstable sulfonyl chlorides where RP-HPLC fails. However, method development can be more complex due to sensitivity to trace amounts of water in the mobile phase.[10]
Performance Comparison Guide
The following table summarizes the key performance attributes and practical considerations for each technique.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) with Derivatization | Normal-Phase HPLC (NP-HPLC) |
| Principle | Partitioning based on hydrophobicity.[5] | Partitioning based on boiling point/volatility.[11] | Adsorption based on polarity.[9] |
| Primary Interaction | van der Waals forces between alkyl chain and C18.[10] | Interaction of derivative with a non-polar or mid-polar GC phase. | Dipole-dipole interactions of -SO₂Cl group with silica.[10] |
| Sample Preparation | Simple dilution in mobile phase. | Required: Chemical derivatization to a stable analog (e.g., sulfonamide).[1] | Simple dilution in a non-polar solvent. |
| Risk of Degradation | Low to moderate (hydrolysis). Can be mitigated with pH control. | Low (post-derivatization), but high risk of thermal degradation without it.[1] | Very low (no water in mobile phase). |
| Resolution of Homologs | Excellent and predictable. | Very high, especially with capillary columns. | Fair to good, but less predictable than RP-HPLC. |
| Compatibility with MS | Excellent (LC-MS). | Excellent (GC-MS).[7] | Good, but requires MS-compatible non-polar solvents. |
| Best Suited For | Routine quality control, purity analysis, and quantification. | High-resolution separation of complex mixtures, structural confirmation via MS. | Analysis of highly moisture-sensitive compounds.[1] |
In-Depth Experimental Protocols
Protocol 1: Optimized RP-HPLC Method for C4-C12 Alkyl Sulfonyl Chlorides
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.
a. Sample Preparation:
-
Accurately weigh approximately 50 mg of the alkyl sulfonyl chloride sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This is your stock solution.
-
Further dilute 1 mL of the stock solution to 100 mL with the mobile phase initial conditions (e.g., 60:40 Acetonitrile:Water) to yield a working concentration of ~10 µg/mL.
b. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or Mass Spectrometer (ESI+).[12]
c. System Suitability Test (SST):
-
Before sample analysis, inject a standard mixture of two adjacent homologs (e.g., C8 and C9).
-
Acceptance Criteria:
-
Resolution (Rs): > 2.0
-
Tailing Factor (Tf): 0.9 - 1.5
-
Relative Standard Deviation (RSD) of peak area (n=5): < 2.0%
-
d. Rationale for Choices:
-
A C18 column provides the necessary hydrophobicity for retaining and separating the alkyl chains.[5]
-
Formic acid is added to the mobile phase to maintain a low pH, which suppresses the hydrolysis of the sulfonyl chloride group. It is also an excellent modifier for mass spectrometry.
-
A gradient elution is crucial for separating a homologous series with a wide range of hydrophobicities. A shallow gradient ensures resolution between early-eluting shorter chains, while the ramp to high organic content elutes the strongly retained longer chains in a reasonable time.
Protocol 2: GC-MS Analysis via Derivatization
This protocol details the conversion to N,N-diethylsulfonamides for enhanced stability.[1]
a. Derivatization Procedure:
-
Dissolve ~10 mg of the alkyl sulfonyl chloride sample in 1 mL of dichloromethane in a clean vial.
-
Add 1.5 equivalents of diethylamine, followed by 1.5 equivalents of a non-nucleophilic base like triethylamine.
-
Cap the vial and allow it to react at room temperature for 30 minutes.
-
Quench the reaction by adding 1 mL of water. Vortex and allow the layers to separate.
-
Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous sodium sulfate to dry.
-
Dilute the dried organic solution to a suitable concentration for GC-MS analysis (~5 µg/mL).
b. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injector Temperature: 250 °C (optimize to prevent degradation).[1]
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Detector:
-
Ion Source: Electron Impact (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50-500 m/z.
-
Visualizing the Separation Mechanisms
The following diagrams illustrate the core principles of the recommended separation workflows.
Caption: Workflow for GC-MS analysis requiring chemical derivatization.
Conclusion and Recommendations
For the routine analysis of alkyl sulfonyl chloride homologs, Reversed-Phase HPLC is the superior method . Its combination of high resolution, predictable elution, and simple sample preparation provides a robust and efficient workflow. The inherent reactivity of the analyte can be effectively managed by controlling the mobile phase pH.
GC with derivatization serves as a powerful alternative, particularly when the highest possible resolution is required or when mass spectrometric data is needed for definitive structural confirmation. However, the additional labor and potential for error in the derivatization step make it less suitable for high-throughput quality control environments.
Ultimately, the choice of method depends on the specific analytical goal. By understanding the chemical principles behind each technique, researchers can confidently select and optimize a method that ensures the accuracy and integrity of their results.
References
-
Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Tsuji, K. (1978). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Bioanalysis Zone. Chromatographic separation technologies. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
-
MDPI. Application of Intelligent Control in Chromatography Separation Process. [Link]
-
MDPI. Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. [Link]
-
Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
HPLC.UV. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
-
RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ResearchGate. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. orochem.com [orochem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hawach.com [hawach.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. mdpi.com [mdpi.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Validation of sulfonamide structure via C13 NMR spectroscopy
Definitive Validation of Sulfonamide Scaffolds via C NMR Spectroscopy
Executive Summary
In medicinal chemistry, the sulfonamide moiety (
This guide evaluates
Part 1: Comparative Performance Analysis
The Challenge: Beyond Molecular Weight
Drug development professionals often face the "Isomer Dilemma"—distinguishing between ortho-, meta-, and para- substituted sulfonamides where proton signals overlap or exchangeable amide protons (
C NMR vs. Alternatives
The following table contrasts
| Feature | FT-IR | Mass Spectrometry (MS) | ||
| Backbone Visualization | Direct: Observes carbon skeleton, including quaternary carbons. | Indirect: Infers skeleton via proton neighbors. Blind to quaternary carbons. | None: Identifies functional groups only. | None: Identifies mass fragments.[3] |
| Regioisomer Resolution | High: Symmetry reduces peak count (e.g., para vs meta). Distinct shifts for ipso carbons. | Medium: Coupling constants ( | Low: Fingerprint region is often crowded and non-definitive. | Low: Isomers often yield identical parent ions and similar fragments. |
| Sulfonamide Specificity | High: Diagnostic ipso-carbon shift (~140-145 ppm) confirms | Medium: | High: Distinct | N/A |
| Sample Requirement | ~50 mg (Lower sensitivity requires higher conc). | ~5-10 mg (High sensitivity). | <1 mg | <1 mg |
Why C NMR Wins for Validation
While MS and
Part 2: Technical Deep Dive & Mechanism
The "Ipso" Carbon Signature
The sulfonamide group is a strong electron-withdrawing group (EWG). In
-
Diagnostic Shift: The ipso-carbon typically resonates between 138 ppm and 145 ppm .
-
Differentiation: This is distinct from carbons attached to amino groups (often ~150 ppm) or alkyl groups (~130-140 ppm).
-
Quaternary Nature: In a DEPT-135 or APT experiment, this signal will disappear (or invert), confirming it has no attached protons—a crucial check against misidentified impurities.
Workflow Visualization
The following diagram illustrates the logical flow for validating a sulfonamide structure, prioritizing
Figure 1: Strategic workflow for sulfonamide validation, positioning
Part 3: Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol addresses the specific physical properties of sulfonamides (often poor solubility in non-polar solvents).
Solvent Selection: The DMSO Imperative
Sulfonamides often exhibit poor solubility in Chloroform-d (
-
Why:
disrupts the strong intermolecular hydrogen bonding typical of sulfonamides, ensuring a sharp, well-resolved spectrum. -
Artifacts: Be aware of the solvent septet at 39.5 ppm .
Sample Preparation (Step-by-Step)
-
Massing: Weigh 30–50 mg of the dried sulfonamide solid. (Note:
C requires 5x-10x the mass of H NMR due to the 1.1% natural abundance of Carbon-13). -
Dissolution: Add 0.6 mL of
to the vial. -
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Warning: Suspended solids will degrade line shape and signal-to-noise ratio.
-
Transfer: Filter through a glass wool plug into a clean 5mm NMR tube to remove micro-particulates.
Acquisition Parameters (Instrument Agnostic)
-
Pulse Sequence: Standard Proton-Decoupled
C (e.g., zgpg30 on Bruker). -
Scans (NS): Minimum 1024 scans . Sulfonamide quaternary carbons have long relaxation times and no NOE enhancement, making them weak. High scan counts are non-negotiable.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . This ensures the quaternary ipso-carbon relaxes sufficiently to be detected.
Part 4: Data Interpretation & Logic
Distinguishing Regioisomers
A common synthesis error is forming a mixture of ortho and para sulfonamides.
-
Para-substituted: High symmetry. You will see fewer signals than the carbon count implies (equivalent carbons overlap).
-
Ortho/Meta-substituted: Lower symmetry. You will typically see a distinct signal for nearly every carbon atom.
Decision Logic Diagram
Use this logic tree to interpret your spectral data.
Figure 2: Logic tree for distinguishing regioisomers based on signal count and symmetry.
Quantitative Reference Data
| Carbon Environment | Typical Shift (ppm) | Notes |
| 165 - 180 | If an acetamide derivative is present. | |
| Aromatic | 155 - 165 | If methoxy/hydroxy substituted. |
| Aromatic | 138 - 145 | The diagnostic sulfonamide anchor. Weak intensity. |
| Aromatic | 120 - 130 | Intense signals. |
| Aliphatic | 40 - 60 | If the sulfonamide nitrogen is alkylated. |
| Solvent ( | 39.5 | Septet (7 peaks). |
References
-
Oregon St
C NMR Chemical Shifts. Retrieved from [Link] -
Royal Society of Chemistry. (2021).[5] Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Chemistry Steps. (n.d.).
C Carbon NMR Spectroscopy. Retrieved from [Link] -
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health (PubMed). (1975). Carbon-13 magnetic resonance spectroscopy of drugs.[5][6][7][8] Sulfonamides.[1][5][6][7] Retrieved from [Link]
Sources
- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmr.oxinst.com [nmr.oxinst.com]
A Senior Application Scientist's Guide to Alkyl vs. Aryl Sulfonyl Chlorides: A Comparative Analysis of Reactivity and Leaving Group Ability
Abstract
For researchers in organic synthesis and drug development, the conversion of alcohols into good leaving groups is a foundational strategy. Sulfonate esters, derived from sulfonyl chlorides, are paramount in this role. This guide provides an in-depth comparison between the two most common classes of sulfonyl chlorides: alkylsulfonyl chlorides, represented by methanesulfonyl chloride (MsCl), and arylsulfonyl chlorides, represented by p-toluenesulfonyl chloride (TsCl). We will dissect the nuanced differences in their reactivity, the leaving group ability of the resultant sulfonates, and the practical implications for experimental design. This analysis moves beyond simple definitions to explore the underlying electronic and steric principles, supported by quantitative data and validated experimental protocols, to empower scientists in making informed decisions at the bench.
Introduction: The Strategic Imperative of Activating Alcohols
In the landscape of nucleophilic substitution and elimination reactions, the hydroxyl group (-OH) of an alcohol is an intrinsically poor leaving group. Its departure as a hydroxide ion (HO⁻), a strong base, is thermodynamically unfavorable[1]. The strategic solution is to convert the hydroxyl into a group that departs as a weak, stable base. Sulfonate esters are arguably the most effective and widely used solution to this problem[2].
The process involves a two-step sequence:
-
Activation: The alcohol, acting as a nucleophile, reacts with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base to form a sulfonate ester (R-OSO₂R'). This reaction transforms the -OH group into a sulfonate group (-OSO₂R')[3].
-
Displacement: The sulfonate ester then serves as the substrate for a subsequent nucleophilic substitution or elimination reaction. The sulfonate anion (R-SO₃⁻) is an excellent leaving group, or nucleofuge, because its negative charge is extensively delocalized through resonance across three oxygen atoms, rendering it a very stable and weak base[4][5].
This guide focuses on the critical choice of the sulfonyl chloride reagent, comparing the alkyl-substituted methanesulfonyl chloride (MsCl) with the aryl-substituted p-toluenesulfonyl chloride (TsCl). The central thesis is that while both reagents produce sulfonates with superb leaving group ability, the primary distinction lies in the reactivity of the sulfonyl chlorides themselves—a difference dictated by fundamental steric and electronic effects.
Figure 1: General two-step reaction pathway involving activation of an alcohol to a sulfonate ester followed by nucleophilic displacement.
Part 1: Reactivity of Sulfonyl Chlorides – The Activation Step
The rate and efficiency of the initial activation step are governed by the electrophilicity of the sulfur atom in the sulfonyl chloride and the steric accessibility for the incoming alcohol nucleophile. It is here that the most significant practical differences between MsCl and TsCl emerge.
Steric Effects: The Decisive Factor
Steric hindrance is the dominant factor differentiating the reactivity of MsCl and TsCl. The sulfur atom in a sulfonyl chloride is the electrophilic center. For a reaction to occur, the nucleophilic oxygen of the alcohol must approach this center.
-
Methanesulfonyl Chloride (MsCl): Possesses a small, sterically unencumbered methyl group. This allows for rapid and easy access for the nucleophile.
-
p-Toluenesulfonyl Chloride (TsCl): Features a bulky p-tolyl group. This aromatic ring creates significant steric congestion around the sulfur atom, impeding the approach of the nucleophile[6][7]. This "ortho effect," even from a para-substituent's ring structure, can slow reaction rates compared to less hindered sulfonyl chlorides[8].
Consequence: Due to its smaller size, methanesulfonyl chloride is more reactive and typically undergoes faster reactions with alcohols than p-toluenesulfonyl chloride[6]. This is particularly advantageous when working with sterically hindered secondary or tertiary alcohols.
Electronic Effects: A More Nuanced Influence
Electronic effects modulate the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfur increase its partial positive charge (δ+), making it more electrophilic and accelerating nucleophilic attack.
-
MsCl: The methyl group is weakly electron-donating via induction, which slightly reduces the electrophilicity of the sulfur atom compared to a simple proton.
-
TsCl: The electronic influence of the p-tolyl group is twofold. The benzene ring itself is electron-withdrawing by induction. However, the para-methyl substituent is electron-donating into the ring via hyperconjugation. The net effect is complex, but studies on the hydrolysis of substituted benzenesulfonyl chlorides show that electron-withdrawing groups on the ring generally accelerate the reaction[9]. This suggests that the sulfur in TsCl is still highly electrophilic.
While these electronic arguments are valid, in a direct comparison, the dramatic difference in steric bulk is the primary driver of the observed reactivity difference, with the less-hindered MsCl reacting more rapidly.
Figure 2: Structural and reactivity comparison of MsCl and TsCl.
Part 2: Leaving Group Ability of Sulfonates – A Tale of Two Excellent Nucleofuges
Once the sulfonate ester is formed, its utility depends on the ability of the sulfonate group (-OSO₂R') to depart in a subsequent reaction. The quality of a leaving group is inversely proportional to its basicity; weaker bases are better leaving groups[10][11]. This is determined by the stability of the anion formed upon departure.
Both mesylate (CH₃SO₃⁻) and tosylate (p-CH₃C₆H₄SO₃⁻) are considered "superb" leaving groups. The reason for their exceptional stability is the same: the negative charge on the oxygen atom is delocalized via resonance over the entire sulfonyl group (two other oxygen atoms and the sulfur atom)[12].
To quantitatively compare their leaving group ability, we can examine the acidity of their conjugate acids, methanesulfonic acid (MsOH) and p-toluenesulfonic acid (TsOH). A lower pKa indicates a stronger acid and, consequently, a more stable (weaker) conjugate base.
-
Methanesulfonic Acid (MsOH): pKa ≈ -1.9
-
p-Toluenesulfonic Acid (TsOH): pKa ≈ -2.8[13]
The data shows that TsOH is a slightly stronger acid than MsOH. This implies that the tosylate anion is slightly more stable, and therefore a marginally better leaving group, than the mesylate anion. However, this difference is very small and is rarely a determining factor in the outcome of a typical synthetic reaction. For most practical purposes, their leaving group abilities are considered equivalent[14]. Other sulfonates, like the triflate group (-OSO₂CF₃), which benefit from the strong inductive electron-withdrawal of fluorine atoms, are significantly better leaving groups[12].
Quantitative Data Summary
The following table summarizes the key properties of these reagents and their corresponding sulfonates, providing a quick reference for experimental design.
| Property | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Reference |
| Structure | CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl | |
| Molar Mass ( g/mol ) | 114.55 | 190.65 | |
| Physical Form | Liquid | Crystalline Solid | [6] |
| Reactivity | More reactive due to smaller size | Less reactive due to steric hindrance | [6] |
| Reaction Rate | Generally faster | Generally slower | [6][7] |
| Conjugate Acid pKa | ~ -1.9 (for MsOH) | ~ -2.8 (for TsOH) | [13] |
| Leaving Group Ability | Excellent | Excellent (marginally better) | [13][14] |
| Purification | Mesylates are often oils | Tosylates are often crystalline, easy to purify | [6] |
Experimental Protocols
To ensure scientific integrity and provide actionable guidance, we present two detailed protocols. The first is a general method for activating an alcohol. The second is a self-validating workflow for quantitatively comparing the reactivity of different sulfonyl chlorides.
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
This protocol describes the conversion of benzyl alcohol to benzyl mesylate. It can be readily adapted for tosylation by substituting TsCl and adjusting for molar mass.
Materials:
-
Benzyl alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of MsCl: Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the stirred alcohol solution dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: The acid wash removes excess TEA, and the base wash removes any remaining MsCl and HCl, ensuring a pure product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl mesylate.
-
Purification: The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Comparative Kinetic Analysis via Solvolysis
This protocol provides a framework for determining the relative reactivity of MsCl and TsCl by measuring their rate of solvolysis in a given solvent system (e.g., 80% ethanol/20% water). The rate is determined by titrating the HCl produced over time.
Figure 3: Experimental workflow for the comparative kinetic analysis of sulfonyl chloride solvolysis.
Data Analysis: The reaction is RSO₂Cl + H₂O → RSO₃H + HCl. The concentration of sulfonyl chloride remaining at time t is proportional to (V∞ - Vt), where V∞ is the final titration volume and Vt is the titration volume at time t. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant. Comparing the k values for MsCl and TsCl under identical conditions provides a direct, quantitative measure of their relative reactivity.
Conclusion and Practical Recommendations
The choice between an alkyl- and aryl-sulfonyl chloride is a practical decision based on the specific demands of a reaction, rather than a significant difference in the leaving group ability of the resulting sulfonate.
-
Summary of Findings: While both mesylate and tosylate are excellent leaving groups, with tosylate being marginally better on paper, the key differentiator is the reactivity of the parent sulfonyl chlorides. Methanesulfonyl chloride (MsCl) is significantly more reactive than p-toluenesulfonyl chloride (TsCl), a difference primarily attributed to the lower steric hindrance of the methyl group compared to the bulky tolyl group.
-
Recommendations for Researchers:
-
Choose MsCl for reactions requiring high speed, or when activating sterically hindered alcohols where the smaller reagent can more easily access the reaction site.
-
Choose TsCl when a crystalline, and thus often more easily purified and handled, sulfonate ester intermediate is desired. The aromatic ring of the tosylate also allows for easy visualization by UV light on TLC plates.
-
By understanding the interplay of steric and electronic factors, scientists can strategically select the appropriate sulfonylating agent to optimize reaction efficiency, yield, and workflow, ultimately accelerating progress in their research and development endeavors.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Heptane-1-Sulfonyl Chloride
For researchers and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Heptane-1-sulfonyl chloride, a valuable lipophilic building block, is frequently employed to introduce the sulfonyl group into organic molecules.[1] Its reactivity, however, necessitates meticulous handling and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols and chemical principles.
Understanding the Inherent Risks: Hazard Assessment
This compound is a reactive chemical that readily undergoes nucleophilic substitution.[1] Its primary hazards stem from its reactivity with water and other nucleophiles, which can be vigorous and exothermic.
Key Hazards:
-
Reactivity with Water: Reacts with water or moisture to produce heptane-1-sulfonic acid and hydrochloric acid, which is corrosive and can cause severe burns. The reaction can be exothermic, posing a risk of thermal burns and increased pressure in closed containers.
-
Corrosivity: Due to its potential to form strong acids, it is corrosive to skin, eyes, and respiratory tract.[2]
-
Toxicity: Inhalation of vapors or direct contact can cause irritation and chemical burns.
A thorough understanding of these hazards is paramount to implementing safe disposal procedures.
Essential Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn to create a barrier against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the chemical and its reaction products. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact.[3][4] Glove integrity should be inspected before each use.[3] |
| Body Protection | Flame-resistant lab coat | Protects against splashes and spills on clothing and skin. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
All handling and disposal procedures should be conducted within a certified chemical fume hood to mitigate the risk of inhaling corrosive vapors.
Step-by-Step Disposal Protocol: Quenching and Neutralization
The core principle behind the safe disposal of this compound is to convert the reactive sulfonyl chloride into a less reactive and non-hazardous substance through controlled hydrolysis and subsequent neutralization.
Workflow for Quenching and Neutralization
Caption: A stepwise workflow for the safe quenching and neutralization of this compound.
Experimental Protocol
-
Preparation of Quenching Medium: In a suitably sized beaker or flask, prepare a quenching medium. A common and effective method is to use a slurry of crushed ice and water. Alternatively, a dilute solution of sodium bicarbonate can be used, although this may cause more vigorous initial effervescence. The volume of the quenching medium should be at least 10 times the volume of the sulfonyl chloride to be quenched to effectively dissipate heat.
-
Controlled Addition: Place the beaker containing the quenching medium on a magnetic stir plate within a chemical fume hood and begin stirring. Slowly and carefully, add the this compound dropwise to the center of the vortex of the stirring solution using a pipette or dropping funnel. Causality: This slow, controlled addition is crucial to manage the exothermic reaction and prevent a dangerous, uncontrolled release of energy and corrosive fumes.[1]
-
Hydrolysis: Continue stirring the mixture as the sulfonyl chloride reacts with the water to form heptane-1-sulfonic acid and hydrochloric acid. The reaction is complete when the oily layer of sulfonyl chloride is no longer visible.
-
Neutralization: Once the hydrolysis is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise to the mixture.[1] Be prepared for vigorous frothing and gas evolution (carbon dioxide) as the acids are neutralized. Continue adding the bicarbonate solution until the effervescence ceases.
-
pH Verification: After the gas evolution has stopped, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of running water.[5] However, it is imperative to consult and adhere to your institution's and local municipality's specific guidelines for chemical waste disposal.[6] Some jurisdictions may have stricter regulations.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Workflow
Caption: A logical flow for responding to a this compound spill.
Procedure for Minor Spills (less than 100 mL):
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill absorbent.[7] Do not use combustible materials like paper towels initially.
-
Neutralization: Once the liquid is absorbed, cautiously sprinkle solid sodium bicarbonate or soda ash over the absorbent material to neutralize the acidic components.
-
Collection: Carefully sweep or scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a damp cloth or sponge, then wash with soap and water. All cleaning materials should also be placed in the hazardous waste container.
-
Disposal: The sealed container should be disposed of through your institution's hazardous waste management program.[8]
For major spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.
Final Waste Handling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, until they can be collected by the hazardous waste management team.[3]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
